Enduracidin B hydrochloride
Description
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Properties
CAS No. |
34765-98-5 |
|---|---|
Molecular Formula |
C108H141Cl3N26O31 |
Molecular Weight |
2405.8 g/mol |
IUPAC Name |
(3S)-4-[[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49R)-9,24-bis[[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-39-[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2Z,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C108H140Cl2N26O31.ClH/c1-7-51(2)16-12-10-8-9-11-13-19-77(145)122-75(46-79(147)148)95(155)130-82-55(6)167-105(165)88(60-28-38-68(144)39-29-60)136-90(150)52(3)119-93(153)73(44-62-47-117-106(112)120-62)123-78(146)49-116-97(157)87(61-42-69(109)89(149)70(110)43-61)132-96(156)76(50-137)127-102(162)83(56-20-30-64(140)31-21-56)131-94(154)74(45-63-48-118-107(113)121-63)126-91(151)72(18-15-41-115-108(114)166)124-98(158)80(53(4)138)129-103(163)85(58-24-34-66(142)35-25-58)135-104(164)86(59-26-36-67(143)37-27-59)133-99(159)81(54(5)139)128-92(152)71(17-14-40-111)125-101(161)84(134-100(82)160)57-22-32-65(141)33-23-57;/h9,11,13,19-39,42-43,51-55,62-63,71-76,80-88,137-144,149H,7-8,10,12,14-18,40-41,44-50,111H2,1-6H3,(H,116,157)(H,119,153)(H,122,145)(H,123,146)(H,124,158)(H,125,161)(H,126,151)(H,127,162)(H,128,152)(H,129,163)(H,130,155)(H,131,154)(H,132,156)(H,133,159)(H,134,160)(H,135,164)(H,136,150)(H,147,148)(H3,112,117,120)(H3,113,118,121)(H3,114,115,166);1H/b11-9+,19-13-;/t51?,52-,53+,54-,55-,62-,63-,71-,72+,73+,74-,75+,76-,80+,81-,82+,83+,84-,85-,86+,87+,88+;/m1./s1 |
InChI Key |
CZVLFJVZZQQXRP-VWZJCHDRSA-N |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C\C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C2=CC=C(C=C2)O)CCCN)[C@@H](C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)[C@H](C)O)CCCNC(=O)N)C[C@@H]5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)C[C@@H]8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CN=C(N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CN=C(N8)N)C)C9=CC=C(C=C9)O)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Enduracidin B Hydrochloride: Mechanism of Action, Lipid II Targeting, and Experimental Workflows
Executive Summary
Enduracidin B hydrochloride (a primary component of the enramycin complex) is a potent cyclic lipodepsipeptide antibiotic derived from Streptomyces fungicidicus. In an era where antimicrobial resistance—particularly from Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)—threatens global health, understanding alternative antimicrobial mechanisms is paramount. This technical guide provides an in-depth analysis of Enduracidin B's mechanism of action (MoA), focusing on its high-affinity sequestration of the peptidoglycan precursor Lipid II, and outlines the self-validating experimental workflows required to study these interactions.
The Molecular Target: The Lipid II Bottleneck
Bacterial cell wall synthesis is a highly conserved, essential pathway, making it a prime target for antimicrobial agents. The synthesis of peptidoglycan relies on a critical, rate-limiting intermediate known as Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc). Because Lipid II exists in extremely low steady-state concentrations within the bacterial membrane, it represents a structural bottleneck; sequestering it effectively halts cell wall construction and leads to rapid cell lysis 1[1].
Mechanism of Action: Transglycosylation Inhibition
While legacy glycopeptides like vancomycin bind to the terminal D-Ala-D-Ala dipeptide of Lipid II, Enduracidin B employs a distinctly different mechanism. Enduracidin B binds directly to the pyrophosphate-sugar moiety of Lipid II 2[2].
This binding site distinction is the exact reason Enduracidin B retains potent activity against VRE. In VRE, the terminal D-Ala-D-Ala is mutated to D-Ala-D-Lac or D-Ala-D-Ser, rendering vancomycin ineffective. Because Enduracidin B does not rely on the stem peptide for recognition, it bypasses this resistance mechanism entirely 3[3].
By tightly complexing with Lipid II, Enduracidin B sterically occludes the substrate from membrane-associated transglycosylases (TGases). Kinetic studies demonstrate that Enduracidin preferentially inhibits this extracellular transglycosylation step over the preceding intracellular MurG step, driven by its superior binding affinity for Lipid II over Lipid I 4[4].
Figure 1: Enduracidin B intercepts the peptidoglycan synthesis pathway by sequestering Lipid II.
Quantitative Data: Comparative Efficacy
To contextualize the potency of Enduracidin B, it is evaluated against other cell-wall targeting antibiotics. The data below summarizes representative Minimum Inhibitory Concentration (MIC) ranges against critical Gram-positive pathogens 5[5].
| Compound | Primary Target Site on Lipid II | Inhibited Pathway Step | Rep. MIC vs MRSA (µg/mL) | Rep. MIC vs VRE (µg/mL) |
| Enduracidin B | Pyrophosphate-sugar moiety | Transglycosylation | 0.05 – 0.5 | 0.125 – 1.0 |
| Ramoplanin | Pyrophosphate-sugar moiety | Transglycosylation | 0.1 – 0.5 | 0.1 – 0.5 |
| Vancomycin | D-Ala-D-Ala terminus | Transpeptidation | 0.5 – 2.0 | >64.0 (Resistant) |
Table 1: Comparative target sites and antimicrobial efficacy of Lipid II-binding antibiotics.
Experimental Methodologies
To rigorously validate the mechanism of action of Enduracidin B, researchers must employ self-validating biochemical assays. The following protocols detail how to isolate the specific step of inhibition and quantify the binding kinetics.
In Vitro Transglycosylation Inhibition Assay
Objective: To prove that Enduracidin B inhibits the polymerization of Lipid II into peptidoglycan by sequestering the substrate.
Causality & Rationale: We utilize [¹⁴C]-radiolabeled Lipid II. By pre-incubating the antibiotic with the substrate before adding the transglycosylase enzyme, we ensure the assay measures substrate sequestration rather than direct enzyme inhibition. Paper chromatography is chosen for separation because the highly hydrophobic, polymerized peptidoglycan remains immobilized at the origin, whereas unreacted monomeric Lipid II migrates with the solvent front.
Step-by-Step Protocol:
-
Substrate Preparation: Synthesize [¹⁴C]-GlcNAc-labeled Lipid II using purified MurG and [¹⁴C]-UDP-GlcNAc in a buffered detergent micelle system (e.g., 0.1% Triton X-100).
-
Pre-incubation: In a 30 µL reaction volume, combine 1.5 µM[¹⁴C]-Lipid II with varying concentrations of Enduracidin B hydrochloride (0 to 10 µM). Incubate at room temperature for 15 minutes to allow the Enduracidin-Lipid II complex to reach equilibrium.
-
Enzyme Introduction: Initiate the reaction by adding 1 µg of purified recombinant transglycosylase (e.g., E. coli PBP1b). Incubate at 30°C for 45 minutes.
-
Reaction Termination & Separation: Spot 5 µL of the reaction mixture directly onto Whatman 3MM chromatography paper. Develop the chromatogram using a mobile phase of isobutyric acid:ammonia:water (66:1:33).
-
Quantification: Dry the paper, cut it into strips corresponding to the origin (polymerized peptidoglycan) and the solvent front (unreacted Lipid II). Quantify the radioactivity using liquid scintillation counting. Calculate the IC₅₀ based on the dose-dependent reduction of counts at the origin.
Figure 2: Step-by-step workflow for the in vitro transglycosylation inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the real-time association (
Causality & Rationale: SPR provides label-free, real-time kinetic data. Immobilizing Lipid II on a hydrophobic L1 sensor chip mimics the bacterial membrane environment. This is critical because the conformational presentation of the pyrophosphate moiety in a lipid bilayer is required for the physiological binding of lipodepsipeptides.
Step-by-Step Protocol:
-
Chip Preparation: Condition a Biacore L1 sensor chip with running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Liposome Immobilization: Inject unilamellar DOPC liposomes doped with 1 mol% purified Lipid II at a flow rate of 5 µL/min until a stable baseline increase of ~3000 Response Units (RU) is achieved.
-
Analyte Injection: Inject serial dilutions of Enduracidin B hydrochloride (ranging from 10 nM to 1 µM) over the flow cell at 30 µL/min for 180 seconds (association phase).
-
Dissociation Phase: Switch to running buffer and monitor the dissociation for 300 seconds.
-
Regeneration: Pulse the chip with 50 mM NaOH to remove the liposomes and prepare for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
).
Conclusion
Enduracidin B hydrochloride represents a highly evolved, natural solution to bacterial cell wall inhibition. By targeting the pyrophosphate-sugar moiety of Lipid II—a highly conserved and structurally constrained region—it circumvents the mutational resistance pathways that plague glycopeptides. For drug development professionals, the methodologies outlined herein provide the robust, self-validating frameworks necessary to evaluate novel lipodepsipeptide analogs and push the boundaries of next-generation antimicrobial therapeutics.
References
-
PubMed - National Institutes of Health (NIH). The mechanism of action of ramoplanin and enduracidin. 4[4]
-
ResearchGate. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. 5[5]
-
Frontiers. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. 3[3]
-
Dove Medical Press. Therapeutic compounds targeting Lipid II for antibacterial purposes. 2[2]
Sources
- 1. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]
- 2. dovepress.com [dovepress.com]
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- 4. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Decoding the Biosynthetic Assembly Line of Enduracidin B in Streptomyces fungicidicus: A Technical Whitepaper
Executive Summary
Enduracidin B is a potent 17-amino acid lipodepsipeptide antibiotic produced by the soil bacterium Streptomyces fungicidicus ATCC 21013. It exhibits profound bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) by binding to the peptidoglycan precursor Lipid II, effectively arresting bacterial cell wall biosynthesis. This whitepaper dissects the 84 kb biosynthetic gene cluster (BGC) responsible for enduracidin assembly, focusing on its non-ribosomal peptide synthetase (NRPS) architecture, mechanistic anomalies, and field-proven strain engineering protocols designed to optimize industrial yields.
Genetic Architecture of the end Biosynthetic Gene Cluster
The end BGC spans 84 kb within a 116 kb contiguous genetic locus and comprises 25 open reading frames (ORFs) [2]. The core of the cluster is defined by four massive NRPS genes—endA, endB, endC, and endD—which collectively encode the 17 modules required to assemble the peptide backbone [1].
Causality in Evolution: The organization of these NRPS genes generally follows the collinearity principle, where the linear sequence of modules corresponds directly to the sequence of amino acids in the final peptide. However, evolutionary pressures have introduced fascinating mechanistic anomalies to optimize the incorporation of non-proteinogenic amino acids and lipid tails, streamlining the megasynthase's footprint.
Mechanistic Anomalies in the NRPS Assembly Line
The enduracidin NRPS system deviates from classical assembly line models in two critical, highly specialized ways:
-
Absence of Epimerization (E) Domains: Despite Enduracidin B containing seven D-amino acid residues, the NRPS modules completely lack dedicated Epimerization (E) domains [3]. Instead, sequence analysis reveals that the Condensation (C) domains following these specific modules belong to a unique subset of dual-function C/E domains. These domains catalyze both the epimerization of the L-amino acid to its D-enantiomer and the subsequent condensation reaction [1]. This dual functionality represents a highly efficient evolutionary streamlining.
-
In Trans Loading of Threonine (Thr8): The sixth module of EndB, which corresponds to the incorporation of Thr8, is missing an Adenylation (A) domain [2]. Without an A domain, this module cannot activate its cognate amino acid. To bypass this structural gap, the single-module protein EndD acts in trans to activate and load the threonine residue onto the peptidyl carrier protein (PCP) of EndB's sixth module[1].
NRPS Assembly Line of Enduracidin B highlighting the in trans loading of Thr8 by EndD.
Quantitative Data: NRPS Module Organization
To provide a clear comparative view of the NRPS architecture, the module distribution and key genetic features are summarized below:
| Gene | Size (Modules) | Encoded Function / Corresponding Amino Acids | Distinctive Structural Features |
| endA | 2 | Modules 1-2 (Initiation, Lipid coupling) | Starts with a specialized C domain for lipidation [1]. |
| endB | 7 | Modules 3-9 | Module 6 strictly lacks an A domain [1]. |
| endC | 8 | Modules 10-17 | Rate-limiting enzyme; terminates with a TE domain [4]. |
| endD | 1 | In trans amino acid activation | Activates Thr8 specifically for EndB Module 6 [1]. |
Experimental Protocols & Methodologies
The sheer size and complexity of the end cluster require robust, self-validating experimental systems to engineer higher yields or generate novel analogs. Below are two field-proven protocols detailing the causality behind their design.
Protocol 1: Targeted Disruption of NRPS Genes for Functional Validation
To definitively prove causality between the end cluster and enduracidin production, targeted gene disruption is employed [2]. This protocol utilizes a self-validating double-crossover homologous recombination strategy to prevent polar effects on downstream genes.
Step-by-Step Methodology:
-
Vector Construction: Amplify two ~1.5 kb homologous arms flanking the target NRPS gene (e.g., endA). Clone these arms into a suicide vector containing an apramycin resistance cassette (aac(3)IV) and a counter-selection marker (e.g., sacB or rpsL).
-
Conjugation: Introduce the disruption plasmid into S. fungicidicus ATCC 21013 via intergeneric conjugation from a methylation-deficient E. coli donor strain (ET12567/pUZ8002) to bypass the Streptomyces restriction barrier.
-
Primary Selection (Single Crossover): Plate exconjugants on MS agar containing apramycin and nalidixic acid. Apramycin resistance confirms the initial plasmid integration into the chromosome.
-
Secondary Selection (Double Crossover): Grow single-crossover mutants in antibiotic-free liquid media for two generations to allow the second recombination event. Plate on media containing sucrose (if using sacB) to select for the loss of the vector backbone.
-
Validation: Screen surviving colonies via PCR using primers external to the homologous arms. A shift in amplicon size confirms the deletion. Cultivate the confirmed mutant and analyze the extract via HPLC-MS; the complete absence of the enduracidin peak validates the gene's essential role in biosynthesis [5].
Protocol 2: Overcoming Rate-Limiting Steps via Reporter-Based Mutagenesis
RNA-seq analysis reveals that the transcription level of endC is significantly lower than other end genes, making it the rate-limiting bottleneck of the entire pathway [4]. To isolate high-yielding strains without relying on blind screening, a reporter-based selection system is utilized.
Step-by-Step Methodology:
-
Reporter Cassette Integration: Genetically replace the initial sequence of the endC gene with a thiostrepton resistance gene (tsr). In this engineered strain, tsr expression is directly driven by the native endC promoter.
-
Mutagenesis: Subject the engineered spores to random mutagenesis. While UV and chemical mutagens are standard, heavy-ion beams generated by cyclotrons have proven exceptionally effective at inducing multiple beneficial gene mutation sites in S. fungicidicus [6].
-
High-Throughput Selection: Plate the mutagenized library on agar containing high concentrations of thiostrepton. Only mutants with upregulated endC promoter activity will survive, directly linking antibiotic resistance to the alleviation of the rate-limiting step [4].
-
Restoration: Once a high-resistance mutant is isolated, use homologous recombination to remove the tsr cassette and restore the wild-type endC gene.
-
Yield Quantification: Ferment the restored mutant and quantify Enduracidin B yields via HPLC. This rational targeting method has been shown to increase industrial yields by 3- to 5-fold [7].
Reporter-based mutagenesis workflow targeting the rate-limiting endC gene.
Advanced Engineering: Glycodiversification
While Enduracidin B is a potent antibiotic, its aqueous solubility can be a limiting factor in clinical drug formulation. Drawing inspiration from the structurally related antibiotic ramoplanin, researchers have successfully engineered S. fungicidicus to produce glycosylated enduracidin analogs. By integrating the ram29 gene—a polyprenyl phosphomannose-dependent glycosyltransferase from the ramoplanin BGC—into the S. fungicidicus genome, the strain successfully produces monomannosylated enduracidin derivatives, significantly improving its physicochemical properties for drug development [8, 9].
References
- The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. Microbiology Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWec2V0nyyQuS-zLU4AgKLVtXrmMK_PXlgRLfo-eTbeiNO0-ucDYg4ZrOAtFTs4FZgC7LoUTxJuSfip4rbl0MGfYKDHkF7g2GDBTpuJuwAb09sg9HQ1_3MQ4VUqxgkIC-vp10TbvZDNT5G_3c-GwurqZTvFipkvxKBUpldE6ZwH95GbEHZ5L9z874=]
- The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJemEpA1VNdXwX7VKiyRkIn6PSU0DQKiAc0ax-8qA6_B1JMf_CeBwqJWMy8Kv3gZ_wdSwhdPUxBv24Dpj5WJcI3kjX5xLngf4A-omsVJnJHA7gfZrBGH_koTG_gwXuuTb1WmU=]
- The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4UrTsiupTUDj9p9fDxEU80-3iykoOqGg_xKBmBRU52bGy7ut-Pp7nn6HISSQ3krkc7ED62FKDHJnQlyHIcn_jinZ9hd_dmPSpgeAmxigJNN0kim4TSNiPzSmzf6W3KEkmRuNrNDoQOFtC-IbN3R1OuKCgLJrc0RPqe3vG4uCJ_f6Pnx6kAVxpKiwURErzyNFufWHi7zXqyFp2dPV8S9bxBmUO7R-GZeqX2CBWXcCTmxalQw==]
- Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxTYrK9aS0n4yM2TLEblPV3CjzvsynrDNFUkpQQp1IPsCh4MdkSa4zQH4uZN5o6GkGrSNHZ1oCLdItq9wdcRT0lW4yehuqrNzWoriWDqIxkwCptW6Fwd5-KV-0X-NVZ_N-4wM=]
- US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqFXxYK19dUtm5KfYLZBux7MO_g6ZHSbxvBWtMxunzU-D80iAgBUw2u0OzRj9UNbMEoTnhgO3Dp1K6VGml1Y41Z4LKSUiENEGXzZCxIahoLYnEwG7TFMzGMmqJfb5IQh8z4LJWKb59xQVp]
- Heavy‐ion mutagenesis significantly enhances enduracidin production by Streptomyces fungicidicus - PMC.[https://vertexaisearch.cloud.google.
- CAS 11115-82-5 (Enduracidin) - BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7WDc6I0NN2rW9SO0Jdvm6Pyl1-yV6rmwTRFpCYfDzLMH1hdquEfgZ-vEBu2cf2ob5dIBe37KPCFGznlVAV2Yh2KTdM8aOQ4JKFQM87Gs-xggLUBmBPig9lsXAUyFYnntsymMwWLOCTYPhEdlozGmFMMFHapRrzOIJQdH2NjPT]
- Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkUNRON6ir1k0TpDIBxUUoB7pwL5-9447B14s8dzYwJ-tsxKvaeWwy4iMTz4YcmcfyTxNqhrwuP9h1GC7iSBwvuXHO9qMOXMSZxTNcM1borNUE-J1Mj8acYdFCT0DyvKwDAOXVNxXVWqUb2w==]
- Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE02X1sf80QNZDpvKIfM2CH-8HCNSByYXnUxiZZCMyi7ke0yp7ltWqHhN1n2CDuK7TVzOa7bM0IX2F3kAfvtKYgFZAUBHtaqKUvbfHafGVjqXFce_H9j6-9KP5RWZbPKSqcQcI=]
Enduracidin B Hydrochloride: Mechanisms and Methodologies in Peptidoglycan Synthesis Inhibition
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Molecular Profile and Therapeutic Context
Enduracidin (also known as enramycin) is a 17-amino acid lipodepsipeptide antibiotic naturally produced by the soil bacterium Streptomyces fungicidicus[1]. The natural product is typically isolated as a mixture of two primary components: Enduracidin A and Enduracidin B, generally in a 70:30 ratio[2][3].
In drug development and in vitro screening, Enduracidin B is frequently utilized as a hydrochloride salt. The causality behind this formulation choice is strictly physiochemical: the free polypeptide base is only slightly soluble in water, which can lead to compound precipitation and artificially skewed IC50/MIC readouts in aqueous assays[2][4]. Conversion to the hydrochloride salt renders the compound freely soluble in dilute HCl and aqueous buffers, ensuring uniform bioavailability and reliable target engagement during high-throughput screening[2][4].
Mechanism of Action: Target Sequestration
Enduracidin B exerts its profound bactericidal activity by compromising bacterial cell wall integrity, specifically by halting the transglycosylation step of peptidoglycan biosynthesis[1][2].
Unlike β-lactam antibiotics that target the transpeptidase (cross-linking) activity of Penicillin-Binding Proteins (PBPs), Enduracidin B targets the substrate itself. It binds with high affinity to the peptidoglycan precursors Lipid I and, most critically, Lipid II[3][5]. By sequestering Lipid II, Enduracidin B sterically occludes the substrate from MurG (the intracellular transferase that synthesizes Lipid II) and downstream peptidoglycan glycosyltransferases (PGTs/TGases)[2][3][6].
Circumventing Vancomycin Resistance: While Enduracidin B shares a functional similarity with vancomycin by targeting Lipid II, they recognize structurally distinct regions of the substrate[1]. Vancomycin binds the terminal D-alanyl-D-alanine dipeptide—a motif that is frequently reprogrammed to D-alanyl-D-lactate in Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA)[7]. Because Enduracidin B binds a different moiety on the precursor, it bypasses this target-modification resistance mechanism, maintaining near-complete efficacy against MRSA and VRE strains[1][4].
Enduracidin B inhibition of the peptidoglycan synthesis pathway.
Quantitative Efficacy Profile
The structural divergence in Lipid II binding allows Enduracidin B to exhibit highly potent Minimum Inhibitory Concentrations (MICs) against resistant Gram-positive pathogens. The table below summarizes representative susceptibility profiles comparing standard-of-care Vancomycin to the Enduracidin class[1][4][7].
| Pathogen | Strain Phenotype | Vancomycin MIC (µg/mL) | Enduracidin B MIC (µg/mL) |
| Staphylococcus aureus | MSSA | 0.5 - 1.0 | ≤ 0.12 |
| Staphylococcus aureus | MRSA | 1.0 - 2.0 | ≤ 0.12 |
| Staphylococcus aureus | VISA / VRSA | 4.0 - ≥16.0 | 0.25 - 0.50 |
| Enterococcus faecium | VRE | ≥ 16.0 | ≤ 0.25 |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical controls and explain the causality behind specific reagent choices.
Protocol 1: In Situ Radiometric Transglycosylase Inhibition Assay
This assay measures the direct inhibition of peptidoglycan polymerization. E. coli membrane extracts are utilized as the enzyme source because they provide a highly conserved, easily scalable supply of bifunctional PBPs and MurG enzymes suitable for in vitro target validation[8][9].
Step-by-Step Workflow:
-
Membrane Preparation: Isolate cell wall membranes from E. coli and resuspend in 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂[8].
-
Substrate Accumulation (The Causality of Triton X-100): Introduce exogenous UDP-MurNAc-pentapeptide and radiolabeled [³H]-UDP-GlcNAc in the presence of the detergent Triton X-100.
-
Causality: Triton X-100 biochemically uncouples the synthesis pathway. It allows the preferential synthesis and accumulation of radiolabeled Lipid II while temporarily halting downstream polymerization into peptidoglycan[9].
-
-
Inhibitor Introduction: Add Enduracidin B hydrochloride across a logarithmic dose-response gradient.
-
Polymerization Trigger: Dilute or remove the Triton X-100 detergent from the reaction mixture. This triggers the synchronized transglycosylation of the accumulated Lipid II into the peptidoglycan polymer[9].
-
Reaction Termination & Detection: After 90 minutes at 37°C, terminate the reaction by adding 90 mM EDTA to chelate the Mg²⁺ required for enzyme activity[8]. Quantify the incorporation of [³H]-GlcNAc into the polymer using Scintillation Proximity Assay (SPA) beads[8].
In vitro radiometric transglycosylase inhibition assay workflow.
Protocol 2: Broth Microdilution MIC Assay for Enduracidin B
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth. For specific E. coli permeability testing, supplement with 100 µM IPTG if utilizing engineered strains[6].
-
Compound Solubilization: Dissolve Enduracidin B hydrochloride in dilute HCl to create a 10 mg/mL concentrated stock, then perform serial dilutions in the aqueous broth[2][4].
-
Inoculation: Standardize the bacterial suspension (e.g., MRSA isolates) to a 0.5 McFarland standard, diluting to achieve a final well concentration of
CFU/mL. -
Incubation & Readout: Incubate plates at 37°C for 17-24 hours with shaking (200 rpm)[6]. The MIC is recorded as the lowest concentration of Enduracidin B that completely inhibits visible bacterial growth.
Conclusion
Enduracidin B hydrochloride represents a critical tool in antimicrobial drug development. By sequestering Lipid II at a distinct binding site from vancomycin, it effectively collapses the transglycosylation phase of cell wall synthesis without triggering cross-resistance. Utilizing optimized, self-validating radiometric or fluorescent assays ensures accurate quantification of its inhibitory kinetics, paving the way for next-generation lipodepsipeptide therapeutics.
References
- Anti-microbial activities of enduracidin (enramycin)
- Enramycin B, EvoPure-research antibiotic Source: TOKU-E URL
- Enramycin Source: G-Biosciences URL
- Enramycin-susceptibility testing Source: TOKU-E URL
- Source: PMC (NIH)
- Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity Source: UQ eSpace URL
- Source: PubMed (NIH)
- Source: PMC (NIH)
- Staphylococcus aureus Source: Johns Hopkins ABX Guide URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. toku-e.com [toku-e.com]
- 3. gbiosciences.com [gbiosciences.com]
- 4. toku-e.com [toku-e.com]
- 5. goldbio.com [goldbio.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. High-Throughput Screen for Inhibitors of Transglycosylase and/or Transpeptidase Activities of Escherichia coli Penicillin Binding Protein 1b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ assay for identifying inhibitors of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Screen for Murein Transglycosylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Enduracidin B Hydrochloride: A Technical Guide
Part 1: Executive Technical Summary
Enduracidin B hydrochloride (also known as Enramycin B) is a macrocyclic lipodepsipeptide antibiotic produced by Streptomyces fungicidicus.[1] Structurally related to Enduracidin A, it differs only by a methylene group in its lipid tail. It exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE, by sequestering Lipid II and inhibiting peptidoglycan biosynthesis.[2]
This guide details the physicochemical parameters critical for the isolation, analysis, and formulation of Enduracidin B hydrochloride. Unlike the commercial "Enramycin" mixture, this document focuses specifically on the B fraction where data permits, providing structural rationale where experimental values for the isolated congener are limited.
Part 2: Chemical Identity & Molecular Architecture[3]
Core Identifiers
| Parameter | Technical Detail |
| Common Name | Enduracidin B hydrochloride |
| Synonyms | Enramycin B; Enradin B |
| CAS Number | 34765-98-5 (Specific to B HCl); 11115-82-5 (Mixture) |
| Molecular Formula | C₁₀₈H₁₄₀Cl₂N₂₆O₃₁ · xHCl |
| Molecular Weight | 2369.4 g/mol (Free Base) + x(36.46) |
| Chirality | Multi-chiral center macrocycle (L- and D- amino acids) |
| Appearance | White to yellowish-white crystalline powder |
Structural Analysis
Enduracidin B is a 17-amino acid depsipeptide. Its architecture is defined by a 16-residue macrocyclic lactone ring and an exocyclic N-terminal amino acid acylated with a lipid tail.
-
Lipid Tail: (2Z,4E)-10-methyl-dodeca-2,4-dienoic acid. This lipid moiety drives membrane insertion and distinguishes it from Enduracidin A (which has a 10-methyl-undeca-2,4-dienoic tail).
-
Chromophores: Contains chlorinated hydroxyphenylglycine residues, responsible for its UV absorption profile.
-
Labile Sites: The lactone (ester) bond within the ring is susceptible to alkaline hydrolysis.
Figure 1: Structural-Functional Map of Enduracidin B. The lipid tail drives membrane affinity, while basic residues facilitate solubility in acidic media.
Part 3: Physicochemical Profile[4]
Solubility & Formulation Physics
Enduracidin B exhibits a "U-shaped" solubility profile heavily dependent on pH and ionic form.
-
Acidic Media (pH < 4): Soluble. The presence of basic amino acid residues (e.g., ornithine, enduracididine) allows protonation. It is readily soluble in dilute HCl, forming the hydrochloride salt.
-
Neutral Media (pH 6-8): Poorly Soluble. As a zwitterionic or neutral species, the large hydrophobic peptide core and lipid tail dominate, leading to precipitation in aqueous buffers.
-
Organic Solvents:
-
Soluble: DMSO, DMF, Pyridine.
-
Slightly Soluble: Methanol, Ethanol (often requires acidification).
-
Insoluble: Acetone, Benzene, Chloroform, Ethyl Acetate.
-
Critical Insight: For stock solutions, dissolve the hydrochloride salt in DMSO or 50% aqueous methanol with 0.1% HCl . Avoid pure water for initial reconstitution to prevent gelation or precipitation.
Stability Profile
-
Hydrolytic Stability: The depsipeptide (lactone) bond is the stability-limiting factor.
-
Acid Stable: Stable in dilute acid (e.g., 0.1N HCl) for short periods, allowing for extraction and analysis.
-
Alkali Labile: Rapidly hydrolyzes in basic conditions (pH > 9), opening the ring and resulting in loss of antimicrobial activity.
-
-
Thermal Stability: The solid powder is stable at room temperature if kept dry. In solution, it degrades upon prolonged heating (>60°C), especially in the presence of moisture.
-
Photostability: Contains conjugated dienes in the lipid tail and phenolic rings, making it potentially sensitive to UV oxidation. Store protected from light.
Ionization & Lipophilicity
-
pKa: While specific experimental pKa values for the B congener are not standardized in literature, the molecule contains:
-
Basic groups: Terminal amines and guanidino-like groups (pKa ~9-12).
-
Acidic groups: Phenolic hydroxyls (pKa ~10) and potentially free carboxyls if ring opens.
-
-
Optical Rotation:
( , DMF). This high positive rotation is a key purity indicator. -
UV Absorption:
at 231 nm and 272 nm (in 0.1N HCl). The 272 nm peak is characteristic of the chlorinated phenyl residues.
Part 4: Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Separating Enduracidin B from A requires a method capable of resolving the single methylene difference in the lipid tail.
Protocol: Reversed-Phase Separation
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: 50 mM Ammonium Formate or 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Hold 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm (or 230 nm for higher sensitivity).
-
Retention: Enduracidin B is more lipophilic than A and will elute after Enduracidin A.
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization), Positive Mode.
-
Key Ions:
-
Enduracidin B (Base MW 2369.4).
-
Look for multi-charged species:
(~1185.7 m/z) and (~790.8 m/z). -
Note: The isotopic pattern will be complex due to the two Chlorine atoms (
vs ).
-
Figure 2: Analytical Workflow for the Extraction and Identification of Enduracidin B.
Part 5: Handling & Storage Guidelines
To maintain the integrity of Enduracidin B hydrochloride during research:
-
Storage (Solid): Store at -20°C , desiccated. Protect from light.
-
Reconstitution:
-
Use DMSO for biological assays (miscible with media).
-
Use Acidified Methanol for chemical analysis.
-
Avoid storing aqueous solutions for >24 hours; prepare fresh to prevent hydrolysis.
-
-
Safety: Enduracidin is an antibiotic.[1][2][3][4][5][6] Handle with standard PPE (gloves, mask) to avoid sensitization or inhalation of powder.
References
-
Iwasaki, H., et al. (1973). Enduracidin, a new antibiotic.[7][8] VIII. Structures of enduracidins A and B. Chemical & Pharmaceutical Bulletin, 21(6), 1184-1191.
- Inouye, Y., et al. (1987). Screening for inhibitors of avian myeloblastosis virus reverse transcriptase and effect on the replication of AIDS-virus. The Journal of Antibiotics, 40(1), 100-104.
-
Guide to Pharmacology. (n.d.). Enduracidin Ligand Page. IUPHAR/BPS. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]
- 4. ENDURACIDIN HYDROCHLORIDE | 11115-82-5 [chemicalbook.com]
- 5. Enduracidin Hydrochloride Enramycin CAS 11115-82-5 - Veterinary Enramycin, Veterinary Medicine | Made-in-China.com [m.made-in-china.com]
- 6. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Enduracidin B Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent Lipopeptide Antibiotic
Introduction
Enduracidin, also known as Enramycin, is a complex polypeptide antibiotic produced by the bacterium Streptomyces fungicidicus.[1][2] It is a mixture of two main components, Enduracidin A and Enduracidin B, which differ by a single methylene group in their fatty acid side chains.[1][3] This guide will focus on Enduracidin B hydrochloride, a potent antimicrobial agent with a significant history of use in animal health and growing interest in its potential applications against multidrug-resistant pathogens.
This document provides a comprehensive technical overview of Enduracidin B hydrochloride, including its chemical identity, mechanism of action, physicochemical properties, and established applications. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Part 1: Chemical Identity and Physicochemical Properties
Chemical Identifiers
-
CAS Number: The Chemical Abstracts Service (CAS) number for Enduracidin hydrochloride (a mixture of A and B) is 11115-82-5 .[2][4] The specific CAS number for the Enduracidin B component is 34304-21-7.[5]
-
IUPAC Name: Due to its complex cyclic peptide structure, a concise IUPAC name for Enduracidin B hydrochloride is not commonly used. The formal IUPAC name for the parent molecule, Enduracidin B, is exceedingly long and complex: (2S)-N-[(2Z,4E)-10-methyl-1-oxo-2,4-dodecadien-1-yl]-L-α-aspartyl-L-threonyl-(2R)-2-(4-hydroxyphenyl)glycyl-D-ornithyl-D-allothreonyl-(2S)-2-(4-hydroxyphenyl)glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-L-allothreonyl-N5-(aminocarbonyl)-L-ornithyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-D-alanyl-(2S)-2-(4-hydroxyphenyl)glycyl-D-seryl-(2S)-2-(3,5-dichloro-4-hydroxyphenyl)glycylglycyl-3-[(5R)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-L-alanyl-D-alanyl-2-(4-hydroxyphenyl)-glycine, (17→2)-lactone.[5] In practice, the common names Enduracidin or Enramycin are universally preferred.
Molecular Structure
Enduracidin B is a cyclic lipodepsipeptide. Its structure consists of a 17-amino-acid peptide macrocycle with a side chain that includes an unsaturated fatty acid.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Enduracidin hydrochloride is presented in the table below.
| Property | Value | References |
| Molecular Formula (Enduracidin B) | C108H140Cl2N26O31 | [5][] |
| Molecular Weight (Enduracidin B) | 2369.32 g/mol | [7] |
| Appearance | White to yellowish or grayish-brown powder | [3][8] |
| Melting Point | 238-245 °C (with decomposition) | [2][9] |
| Solubility | Freely soluble in dilute hydrochloric acid and dimethylformamide (DMF); slightly soluble in water and methanol; very slightly soluble in acetone, ethanol, chloroform, and benzene. | [7][10] |
| Storage Temperature | -20°C | [2][9] |
Part 2: Mechanism of Action and Antimicrobial Spectrum
Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of Enduracidin is the inhibition of bacterial cell wall biosynthesis.[11][12] Specifically, it targets the transglycosylation step of peptidoglycan formation by binding to the lipid intermediate, Lipid II.[11][12] This binding sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (PGTs) for the elongation of the glycan chains. The disruption of this crucial process leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.
The following diagram illustrates the targeted step in the bacterial cell wall synthesis pathway.
Caption: Workflow for the application of Enduracidin as an animal feed additive.
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
Determining the susceptibility of bacterial isolates to Enduracidin is crucial for both research and veterinary applications. The following provides a generalized protocol for performing antimicrobial susceptibility testing using the broth microdilution method, based on established principles from organizations such as the Clinical and Laboratory Standards Institute (CLSI). [13][14][15][16] Objective: To determine the Minimum Inhibitory Concentration (MIC) of Enduracidin B hydrochloride against a target bacterial strain.
Materials:
-
Enduracidin B hydrochloride powder
-
Appropriate solvent for stock solution (e.g., dilute HCl, then further dilution in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35 ± 2 °C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Enduracidin Stock Solution:
-
Accurately weigh a precise amount of Enduracidin B hydrochloride powder.
-
Dissolve in a minimal amount of appropriate solvent and then dilute with CAMHB to a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Perform serial twofold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate Enduracidin dilution into each well of a 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations and bacterial density.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Enduracidin B hydrochloride that completely inhibits visible growth of the organism.
-
Self-Validation and Controls:
-
Positive Control: The growth control well must show distinct turbidity.
-
Negative Control: The sterility control well must remain clear.
-
Quality Control: A reference bacterial strain with a known Enduracidin MIC range (if available) should be tested concurrently to ensure the validity of the assay.
Part 4: Conclusion and Future Perspectives
Enduracidin B hydrochloride is a well-characterized lipopeptide antibiotic with a proven track record in animal health. Its potent activity against Gram-positive bacteria, coupled with a low propensity for resistance development, makes it a valuable tool in modern agriculture. The detailed understanding of its mechanism of action, centered on the inhibition of peptidoglycan synthesis via Lipid II sequestration, provides a solid foundation for further research.
For drug development professionals, Enduracidin's efficacy against resistant pathogens like MRSA warrants further investigation for potential therapeutic applications in human medicine, although challenges such as its poor aqueous solubility need to be addressed. [17]Ongoing research into the biosynthesis of Enduracidin and the engineering of its structure may lead to the development of novel analogs with improved pharmacokinetic properties and an expanded spectrum of activity.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). The Future of Enduracidin: Innovations in Production and Application for Animal Health. [Link]
-
Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69–76. [Link]
-
Fang, X., Tiyanont, K., Zhang, Y., Wanner, J., Boger, D., & Walker, S. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems, 2(1), 69–76. [Link]
-
Boakes, S., et al. (2011). Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus. ACS Chemical Biology, 6(11), 1246-1254. [Link]
-
Hughes, R. A., & Moody, C. J. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journal of Organic Chemistry, 12, 2476–2489. [Link]
-
LookChem. Cas 11115-82-5,ENDURACIDIN HYDROCHLORIDE. [Link]
-
ResearchGate. The mechanism of action of ramoplanin and enduracidin | Request PDF. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). The Future of Enduracidin: Innovations in Production and Application for Animal Health. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, March 3). Combating Antimicrobial Resistance with Enduracidin: A Sustainable Approach to Livestock Health. [Link]
-
Food and Agricultural Materials Inspection Center (FAMIC). (n.d.). 7 Enramycin. [Link]
-
Thistlethwaite, I. R., et al. (2017). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. The Journal of antibiotics, 70(10), 1011–1017. [Link]
-
Henan Alfa Chemical Co., Ltd. China CAS:11115-82-5 | ENDURACIDIN HYDROCHLORIDE Manufacturers and Factory. [Link]
-
LookChem. ENDURACIDIN HYDROCHLORIDE. [Link]
-
ResearchGate. Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus | Request PDF. [Link]
-
Higashide, E., Hatano, K., Shibata, M., & Nakazawa, K. (1968). Enduracidin, a new antibiotic. I. Streptomyces fungicidicus No. B5477, an enduracidin producing organism. The Journal of antibiotics, 21(2), 126–137. [Link]
-
Scripps Research. (2022, May 31). Natural and engineered precision antibiotics in the context of resistance. [Link]
-
ResearchGate. Anti-microbial activities of enduracidin (enramycin) in vitro and in vivo. [Link]
-
Inxight Drugs. ENRAMYCIN B HYDROCHLORIDE. [Link]
-
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International journal of environmental research and public health, 16(23), 4694. [Link]
-
ResearchGate. Minimum inhibitory concentration (MIC) of different biocides. At least.... [Link]
-
HiMedia Laboratories. antimicrobial susceptibility. [Link]
-
ResearchGate. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. [Link]
-
Kariyama, R. (1968). In vitro and in vivo evaluation of enduracidin, a new peptide antibiotic substance. The Journal of antibiotics, 21(2), 119–125. [Link]
Sources
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The Discovery and Isolation of Enduracidin B: A Comprehensive Technical Guide
Introduction and Historical Context
Enduracidin (commonly known as enramycin) is a potent cyclic lipodepsipeptide antibiotic complex primarily consisting of Enduracidin A and Enduracidin B [1]. The antibiotic was first discovered in 1968 by researchers at Takeda Chemical Industries during an extensive bioactivity-guided screening program [2]. The producing organism, Streptomyces fungicidicus strain B-5477 (ATCC 21013), was isolated from a soil sample collected in Nishinomiya, Hyogo Prefecture, Japan [2][3].
Enduracidin exhibits profound bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE, by binding to the extracellular peptidoglycan precursor lipid II [4]. Notably, its binding site on lipid II differs from that of vancomycin, explaining the lack of cross-resistance between the two drugs [4].
Structural Elucidation and Biosynthetic Logic
Enduracidins are characterized by a 17-amino-acid macrocyclic core that includes several rare, non-proteinogenic amino acids such as L-enduracididine, 4-hydroxyphenylglycine (Hpg), 3,5-dichloro-4-hydroxyphenylglycine (Dpg), and citrulline [5][6].
Causality of Structural Differences: The sole structural difference between Enduracidin A and B is the length of their N-terminal lipid tails [4]. Enduracidin B possesses a C13 fatty acid moiety—specifically, (2Z,4E)-10-methyldodeca-2,4-dienoic acid—whereas Enduracidin A contains a C12 moiety (10-methylundeca-2,4-dienoic acid) [7]. This hydrophobic tail is essential for anchoring the antibiotic to the bacterial cell membrane, facilitating its interaction with lipid II [4].
Biosynthetic Assembly: Enduracidin B is synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) system encoded by an 84 kb gene cluster containing 25 open reading frames (ORFs) [5][8]. The assembly line logic dictates that the lipid tail is loaded first, followed by the sequential addition of amino acids, and concluding with a thioesterase-mediated macrocyclization [8].
NRPS assembly line logic for Enduracidin B biosynthesis in S. fungicidicus.
Isolation and Purification Protocol
Causality of Extraction Strategy: Enduracidin is a highly basic lipodepsipeptide with poor solubility in neutral aqueous environments [3]. During fermentation, the antibiotic does not secrete into the broth but accumulates almost entirely within the bacterial mycelium [9]. To efficiently extract Enduracidin B, the protocol leverages its pH-dependent solubility: it is highly soluble in acidified organic solvents (due to the protonation of the guanidinium group of enduracididine) and precipitates readily at an alkaline pH [9].
Step-by-Step Methodology
-
Mycelial Harvest : Centrifuge the S. fungicidicus fermentation broth at 3,000 rpm to separate the mycelial cake from the supernatant [9]. Discard the aqueous supernatant.
-
Acidified Solvent Extraction : Suspend the mycelial cake in 70% aqueous acetone or methanol acidified with 1N HCl to reach a pH of ~3.0 [9]. Validation: The acidic environment protonates the basic residues, forcing the hydrophobic peptide into the polar organic phase.
-
Filtration and Concentration : Filter the suspension to remove cellular debris. Concentrate the filtrate under reduced pressure to evaporate the organic solvent, leaving an aqueous acidic concentrate [10].
-
Alkaline Precipitation : Cool the aqueous concentrate in an ice bath and adjust the pH to 9.0 using 10N NaOH [9]. Validation: Deprotonation of the free base at pH 9.0 drastically reduces its solubility, causing the crude enduracidin complex to precipitate.
-
Centrifugation and Washing : Collect the precipitated enduracidin free base via centrifugation. Wash the pellet with cold 70% aqueous methanol to remove residual impurities [9].
-
Chromatographic Separation of A and B : Dissolve the crude enduracidin mixture in a suitable mobile phase. Subject the mixture to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column [11]. Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). Validation: The extra methylene group in Enduracidin B's lipid tail increases its hydrophobicity relative to Enduracidin A, causing Enduracidin B to elute later on the non-polar C18 stationary phase [12].
Step-by-step isolation and purification workflow for Enduracidin B.
Quantitative Data and Physicochemical Properties
The following table summarizes the comparative physicochemical parameters and biological efficacy of the two primary components of the enduracidin complex [12].
| Parameter | Enduracidin A | Enduracidin B |
| Molecular Formula | C107H138Cl2N26O31 | C108H140Cl2N26O31 |
| Molecular Weight (HCl salt) | 2391.76 g/mol | 2405.79 g/mol |
| Lipid Tail Structure | 10-methylundeca-2,4-dienoic acid (C12) | 10-methyldodeca-2,4-dienoic acid (C13) |
| Melting Point | 240-245 °C | 238-241 °C |
| UV Max (0.1N HCl) | 231 nm, 272 nm | 231 nm, 272 nm |
| Target Mechanism | Lipid II binding | Lipid II binding |
References
-
Higashide et al., "ENDURACIDIN, A NEW ANTIBIOTIC. I." The Journal of Antibiotics, 1968. URL:[Link]
-
"Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics." MDPI, 2021. URL:[Link]
-
"Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity." MDPI, 2022. URL:[Link]
- "US4465771A - Production of enduracidin and microorganisms therefor." Google Patents, 1984.
-
"Investigation on ultrasound-assisted extraction and separation of enduracidin from Streptomyces sp. NJWGY3665." PubMed, 2012. URL:[Link]
-
"Enduracidin: Manufacturing process and properties." DrugFuture. URL: [Link]
- "US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus." Google Patents, 2012.
Sources
- 1. Enramycin [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ENDURACIDIN, A NEW ANTIBIOTIC. I [jstage.jst.go.jp]
- 4. JP2020500509A - Modified Streptomyces fungisidicus isolates and uses thereof - Google Patents [patents.google.com]
- 5. US8188245B2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]
- 6. WO2008054945A2 - Enduracidin biosynthetic gene cluster from streptomyces fungicidicus - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Enduracidin A | Benchchem [benchchem.com]
- 9. US4465771A - Production of enduracidin and microorganisms therefor - Google Patents [patents.google.com]
- 10. Enduracidin A | Benchchem [benchchem.com]
- 11. Investigation on ultrasound-assisted extraction and separation of enduracidin from Streptomyces sp. NJWGY3665 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enduracidin [drugfuture.com]
Technical Guide: Membrane Binding Affinity of Enduracidin B Hydrochloride
Executive Summary
Enduracidin B hydrochloride is a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Structurally analogous to Ramoplanin, it exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. Its efficacy hinges on a dual-mode mechanism : non-specific partitioning into the bacterial membrane bilayer followed by high-affinity, specific sequestration of Lipid II , the essential peptidoglycan precursor.
This guide details the biophysical characterization of Enduracidin B’s membrane binding affinity. Unlike simple soluble ligand-receptor interactions, this system requires distinguishing between membrane partitioning (
Mechanistic Foundation: The "Dual-Key" Interaction
To accurately measure affinity, one must model the interaction correctly. Enduracidin B does not bind Lipid II in free solution effectively; the interaction occurs at the membrane interface.
-
Membrane Anchoring: The lipophilic fatty acid tail (C
-C branched chain) inserts into the outer leaflet of the bacterial membrane. This increases the local concentration of the antibiotic near the target. -
Target Complexation: The cyclic depsipeptide core undergoes a conformational change upon membrane association, creating a binding pocket that specifically recognizes the pyrophosphate and MurNAc-GlcNAc moieties of Lipid II.
Visualization: Mechanism of Action
The following diagram illustrates the transition from solution state to the membrane-bound complex.
Figure 1: The dual-step mechanism involving membrane partitioning followed by specific Lipid II sequestration.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is superior to Surface Plasmon Resonance (SPR) for this application because it measures the heat of binding directly (
Materials & Reagents[1][2][3][4]
-
Ligand: Enduracidin B Hydrochloride (purity >95%).
-
Target: Purified Lipid II (extracted from Micrococcus flavus or chemically synthesized).
-
Membrane Matrix: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) for Large Unilamellar Vesicles (LUVs).
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Must be degassed).
Workflow: Lipid II-Doped LUV Preparation
To mimic the physiological environment, Lipid II must be embedded in a phospholipid bilayer.
-
Lipid Mixing: Dissolve DOPC and Lipid II in chloroform/methanol (2:1) at a molar ratio of 98:2 (2% Lipid II).
-
Drying: Evaporate solvent under nitrogen flow, then vacuum desiccate overnight to remove trace solvents.
-
Hydration: Rehydrate film with HEPES buffer to a total lipid concentration of 2 mM. Vortex vigorously for 30 mins.
-
Extrusion: Pass the suspension 21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder to form uniform LUVs.
ITC Titration Setup
This protocol uses a "Peptide-into-Lipid" format to maintain the solubility of Enduracidin B.
| Parameter | Setting / Value | Rationale |
| Cell Content | Lipid II-doped LUVs (100 µM total lipid, ~2 µM Lipid II) | The macromolecular assembly (vesicle) is stable in the cell. |
| Syringe Content | Enduracidin B (20 - 50 µM) | Concentration must be ~10-20x the expected |
| Temperature | 25°C | Standard physiological baseline. |
| Stirring Speed | 500 RPM | Ensures rapid mixing without disrupting vesicles. |
| Injection Profile | 1 x 0.4 µL (dummy), 19 x 2.0 µL | First injection removes air/diffusion artifacts. |
Control Experiment (Crucial)
You must perform a Blank Titration :
-
Syringe: Enduracidin B.
-
Cell: Pure DOPC LUVs (No Lipid II).
-
Purpose: This measures the heat of partitioning and dilution. This isotherm must be subtracted from the Lipid II isotherm to isolate the specific binding event.
Visualization: ITC Workflow
Figure 2: Step-by-step workflow for differential ITC analysis of membrane binding.
Data Analysis & Interpretation
Calculating the Dissociation Constant ( )
The subtracted data (Lipid II LUVs minus Pure LUVs) should be fitted to a One-Set-of-Sites model (or a specific surface binding model if cooperativity is observed).
The binding isotherm is described by:
Where:
- (Association Constant)
- = Stoichiometry (Enduracidin : Lipid II)[1]
- = Enthalpy of binding
Expected Values & Troubleshooting
Based on structural analogs (Ramoplanin) and Lipid II binders (Nisin), researchers should anticipate the following:
| Parameter | Expected Range | Interpretation |
| 50 nM – 1.0 µM | High affinity. If | |
| Stoichiometry ( | 2:1 or 1:1 | Ramoplanin often binds as a dimer (2:1). A value of |
| Exothermic (< 0) | Driven by H-bond formation between the peptide backbone and the pyrophosphate cage. |
Troubleshooting:
-
Aggregation: Enduracidin B aggregates at high concentrations (>100 µM). Keep syringe concentrations moderate.
-
Solubility: Ensure <1% DMSO is used if stock solutions are organic; match DMSO exactly in the cell buffer to prevent heat of dilution artifacts.
References
-
Mechanism of Action: Fang, X., et al. (2006).[2] "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems.
-
Structural Characterization: McCafferty, D. G., et al. (2002). "Ramoplanin A2 binds Lipid II at the interface." Biochemistry.
-
Lipid II Binding Protocols: Breukink, E., et al. (1999). "Use of the cell wall precursor lipid II by a pore-forming peptide antibiotic."[1][3][4] Science.
-
ITC Methodology for Lipopeptides: Heerklotz, H., & Seelig, J. (2000). "Titration calorimetry of surfactant–membrane partitioning and membrane solubilization." Biochimica et Biophysica Acta.
-
Enduracidin Structure: Iwasaki, H., et al. (1973). "Structure of Enduracidin." Chemical and Pharmaceutical Bulletin.
Sources
- 1. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloduracin α Binds the Peptidoglycan Precursor Lipid II with 2:1 Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards the Native Binding Modes of Antibiotics that Target Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC protocol for separation of Enduracidin A and B
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of Enduracidin A and B
Introduction
Enduracidin, a potent lipopeptide antibiotic complex produced by Streptomyces fungicidicus, exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The complex primarily consists of two major components, Enduracidin A and Enduracidin B, which are structurally very similar cyclic depsipeptides[2][3][4]. Both molecules share an identical 17-amino acid cyclic core. The key structural difference lies in the fatty acid tail: Enduracidin A contains a 10-methyldodeca-2,4-dienoyl moiety, while Enduracidin B possesses a 10-methyltrideca-2,4-dienoyl moiety. This subtle difference in the length of the lipid tail presents a significant analytical challenge for their separation and quantification.
This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the baseline separation of Enduracidin A and B. The methodology described herein is critical for researchers, scientists, and drug development professionals involved in the quality control of Enduracidin production, pharmacokinetic studies, and the development of new lipopeptide-based therapeutics.
Principle of Separation
The separation of Enduracidin A and B is achieved by RP-HPLC, a powerful analytical technique for separating molecules based on their hydrophobicity. The stationary phase consists of a non-polar material (typically C18-bonded silica), while the mobile phase is a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and will therefore elute later than less hydrophobic molecules.
Given that Enduracidin B possesses a slightly longer fatty acid chain than Enduracidin A, it is more hydrophobic. Consequently, Enduracidin B is expected to have a longer retention time on a C18 column compared to Enduracidin A. The use of a gradient elution, where the concentration of the organic solvent is gradually increased, is essential for achieving optimal resolution between these closely related compounds.
Materials and Reagents
-
Enduracidin reference standard (containing both A and B components)
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or deionized (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation)
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or nylon)
Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.
Causality Behind Experimental Choices: The use of Trifluoroacetic acid (TFA) as an ion-pairing agent is crucial. At a concentration of 0.1%, TFA protonates the free amine groups on the Enduracidin molecules, reducing peak tailing and improving peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which allows for efficient separation and detection.
Sample Preparation
-
Accurately weigh approximately 5 mg of the Enduracidin reference standard and dissolve it in 5 mL of methanol to create a 1 mg/mL stock solution.
-
Vortex the solution until the standard is completely dissolved.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 100 µg/mL. For example, add 100 µL of the 1 mg/mL stock solution to 900 µL of Mobile Phase A.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
Causality Behind Experimental Choices: Methanol is used for the initial dissolution due to the good solubility of lipopeptides in this solvent[5]. The final dilution in Mobile Phase A ensures compatibility with the initial HPLC conditions, preventing peak distortion. Filtration is a critical step to protect the HPLC column from clogging and to ensure the longevity of the analytical system.
HPLC Instrumentation and Conditions
The following HPLC conditions have been optimized for the separation of Enduracidin A and B.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 267 nm |
| Injection Volume | 20 µL |
Causality Behind Experimental Choices:
-
Column: A standard C18 column is selected for its excellent retention and selectivity for hydrophobic molecules like lipopeptides[6][7][8]. The 250 mm length provides the necessary theoretical plates for resolving closely eluting peaks.
-
Gradient Program: A shallow gradient from 30% to 70% acetonitrile over 40 minutes is employed to ensure sufficient separation of the structurally similar Enduracidin A and B. A rapid gradient would likely result in co-elution.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
-
Column Temperature: Maintaining a constant column temperature of 40 °C ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
-
Detection Wavelength: Enduracidin contains several chromophores, and a detection wavelength of 267 nm has been shown to be effective for its analysis[1][9]. This wavelength provides good sensitivity for the detection of Enduracidin components.
Data Analysis and Interpretation
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peaks corresponding to Enduracidin A and Enduracidin B based on their retention times. As Enduracidin B is more hydrophobic, it will have a longer retention time than Enduracidin A.
-
The relative amounts of Enduracidin A and B can be calculated from the peak areas, assuming similar response factors. For accurate quantification, a purified standard of each component would be required to generate a calibration curve.
Visual Workflow
Caption: Workflow for the HPLC separation and analysis of Enduracidin A and B.
Trustworthiness and System Validation
To ensure the trustworthiness of this protocol, the following validation parameters should be assessed:
-
System Suitability: Inject a standard solution multiple times to check for reproducibility of retention times, peak areas, and resolution between Enduracidin A and B. The relative standard deviation (RSD) for retention times and peak areas should be less than 2%.
-
Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure that no interfering peaks are present at the retention times of Enduracidin A and B.
-
Linearity: Prepare a series of standard solutions at different concentrations and inject them to establish a linear relationship between concentration and peak area. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Perform replicate injections of samples at different concentrations to assess the accuracy (closeness to the true value) and precision (degree of scatter) of the method.
By following this detailed protocol and performing the necessary system validation, researchers can confidently and accurately separate and quantify Enduracidin A and B, facilitating further research and development of this important class of antibiotics.
References
-
Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Enduracidin. National Institutes of Health. Retrieved March 7, 2026, from [Link]
-
Evaluation of HPLC and MEKC methods for the analysis of lipopeptide antibiotic iturin A produced by Bacillus amyloliquefaciens. (2008, November 1). Gigvvy Science. Retrieved March 7, 2026, from [Link]
-
Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Enduracidin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 7, 2026, from [Link]
-
Development and Scale-up of an Efficient and Green Process for HPLC Purification of Antimicrobial Homologues of Commercially Important Microbial Lipopeptides. (2016, September 26). ACS Sustainable Chemistry & Engineering. Retrieved March 7, 2026, from [Link]
-
ENDURACIDIN HYDROCHLORIDE (CAS 11115-82-5). (n.d.). LookChem. Retrieved March 7, 2026, from [Link]
-
Correlation between diverse cyclic lipopeptides production and regulation of growth and substrate utilization by Bacillus subtilis strains in a particular habitat. (2005, November 15). FEMS Microbiology Ecology. Retrieved March 7, 2026, from [Link]
-
Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. (2025, January 6). Journal of Agricultural and Food Chemistry. Retrieved March 7, 2026, from [Link]
-
Reversed-phase HPLC chromatograms and ESI-MS analysis of the lipopeptides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics. (2005, August 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (2016, November 7). PMC. Retrieved March 7, 2026, from [Link]
-
Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. (2016, August 15). SpringerLink. Retrieved March 7, 2026, from [Link]
-
Reverse-phase high-performance liquid chromatography analysis of lipopeptides produced by Bacillus subtilis strains UMAF6614 and UMAF6639. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine. (2019, January 7). Journal of Natural Products. Retrieved March 7, 2026, from [Link]
-
Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. (2016, November 7). Beilstein Journals. Retrieved March 7, 2026, from [Link]
-
Chromatographic profiles of HPLC analysis of bacterial lipopeptide preparations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Identification and natural functions of cyclic lipopeptides from Bacillus amyloliquefaciens An6. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
HPLC chromatogram of enduracidin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]
-
HPLC analysis of the enduracidin production of different stains. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]
Sources
- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 2. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gigvvy.com [gigvvy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Cytotoxicity Profiling of Enduracidin B Hydrochloride: Mechanistic Rationale and Standardized Protocols
Target Audience: Researchers, Toxicologists, and Drug Development Scientists Content Focus: Mechanistic causality, self-validating assay design, and lipopeptide-specific cytotoxicity profiling.
Mechanistic Grounding: Efficacy vs. Toxicity Rationale
Enduracidin B hydrochloride is a cyclic lipoglycodepsipeptide antibiotic produced by Streptomyces fungicidicus. As the demand for novel therapeutics against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) intensifies, accurately profiling the mammalian cytotoxicity of such compounds is critical.
To design an effective cytotoxicity panel, we must first understand the compound's mechanism of action. Enduracidin B exerts its bactericidal effect by binding with high affinity to Lipid II , an essential precursor in bacterial cell wall synthesis, thereby inhibiting the transglycosylation step [1].
The Causality of Low Eukaryotic Toxicity: Mammalian cells lack both Lipid II and a peptidoglycan cell wall. Consequently, Enduracidin B exhibits inherently low target-mediated toxicity in eukaryotic cells [2]. However, because Enduracidin B is a lipopeptide, it possesses an amphipathic structure (a hydrophilic peptide ring attached to a hydrophobic fatty acid tail). At elevated concentrations, the lipid tail can non-specifically intercalate into cholesterol-rich mammalian phospholipid bilayers, acting as a surfactant. This physicochemical property dictates our experimental design: we must test not only for metabolic inhibition but specifically for physical membrane rupture.
Figure 1: Mechanism of target selectivity and potential off-target membrane disruption by Enduracidin B.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness in our cytotoxicity data, we cannot rely on a single assay. A compound might inhibit mitochondrial metabolism (yielding a "toxic" signal in an MTT assay) without actually killing the cell, or it might lyse the cell entirely. We establish a self-validating triad of assays:
-
MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. It reflects mitochondrial function.
-
LDH Release Assay (Membrane Integrity): Measures Lactate Dehydrogenase leaked into the media. Because LDH is a stable cytoplasmic enzyme, its presence in the extracellular fluid definitively proves irreversible plasma membrane rupture.
-
Hemolysis Assay (Lipopeptide-Specific): Human red blood cells (RBCs) lack mitochondria, making MTT useless. However, RBCs are highly sensitive to surfactant-like membrane disruption. This assay specifically isolates the physical toxicity of the compound's lipid tail.
Cross-Validation Logic: If Enduracidin B shows a drop in MTT viability but no LDH release, the toxicity is cytostatic (metabolic stress). If MTT drops and LDH rises proportionally, the toxicity is cytocidal (necrotic lysis).
Figure 2: Self-validating experimental workflow for lipopeptide cytotoxicity profiling.
Quantitative Data Presentation
Based on structural analogs and literature precedents for cyclic depsipeptides [2], Enduracidin B is expected to demonstrate a high safety margin. The table below outlines the expected quantitative thresholds for a successful drug candidate profile.
| Assay Type | Cell Line / Model | Target Metric | Expected Enduracidin B Profile | Causality / Interpretation |
| MTT | HepG2 (Hepatocytes) | IC₅₀ (Viability) | > 100 µM | Lack of intracellular target (Lipid II) prevents metabolic collapse. |
| MTT | HEK293 (Renal Cells) | IC₅₀ (Viability) | > 100 µM | Confirms absence of broad-spectrum nephrotoxicity. |
| LDH | HepG2 / HEK293 | % Cytotoxicity at 50 µM | < 10% Release | Lipid tail is insufficiently hydrophobic to disrupt intact nucleated cell membranes at therapeutic doses. |
| Hemolysis | Human Erythrocytes | HC₅₀ (50% Lysis) | > 200 µM | Confirms the amphipathic structure does not act as a non-specific surfactant in the bloodstream. |
Step-by-Step Experimental Protocols
Protocol 1: Reagent Preparation & Vehicle Control
Crucial Step: Enduracidin B HCl is poorly soluble in aqueous buffers. It must be reconstituted in DMSO.
-
Stock Solution: Dissolve Enduracidin B HCl in 100% anhydrous DMSO to a concentration of 20 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Working Dilutions: Dilute the stock in complete culture media (e.g., DMEM + 10% FBS) to achieve a top concentration of 100 µM.
-
Vehicle Control Validation: Ensure the final DMSO concentration in all wells (including controls) never exceeds 0.5% (v/v) . Higher DMSO concentrations will independently induce LDH release, invalidating the assay.
Protocol 2: Parallel MTT and LDH Assays
To ensure perfect cross-validation, MTT and LDH assays are performed on the same cell populations using a split-well technique.
-
Cell Seeding: Seed HepG2 or HEK293 cells at a density of
cells/well in a 96-well clear-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment: Aspirate media. Add 100 µL of media containing Enduracidin B HCl (0.1, 1, 10, 50, 100 µM).
-
Negative Control: Media + 0.5% DMSO.
-
Positive Control (LDH): 10 µL of Lysis Buffer (e.g., 9% Triton X-100) added 45 minutes prior to the end of the treatment period.
-
-
Incubation: Incubate for 24 hours.
-
LDH Extraction (Supernatant): Carefully transfer 50 µL of the supernatant from each well into a new 96-well plate. Add 50 µL of LDH Reaction Mix to the supernatant. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm .
-
MTT Addition (Adherent Cells): To the remaining 50 µL of media and cells in the original plate, add 50 µL of fresh media and 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 hours at 37°C.
-
MTT Solubilization: Aspirate the media carefully (do not disturb the purple formazan crystals). Add 100 µL of DMSO to each well. Shake for 15 minutes. Read absorbance at 570 nm .
Protocol 3: Erythrocyte Hemolysis Assay
This assay is mandatory for lipopeptide antibiotics to rule out surfactant-driven red blood cell lysis.
-
Erythrocyte Preparation: Obtain fresh human whole blood in EDTA tubes. Centrifuge at 500 × g for 5 minutes. Discard plasma and buffy coat.
-
Washing: Wash the RBC pellet three times with 1X PBS (pH 7.4), centrifuging at 500 × g each time, until the supernatant is completely clear. Resuspend to a 2% (v/v) RBC suspension in PBS.
-
Treatment Setup: In a V-bottom 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of Enduracidin B HCl dilutions (in PBS).
-
Negative Control: PBS + 0.5% DMSO (0% Hemolysis).
-
Positive Control: 0.1% Triton X-100 in PBS (100% Hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Readout: Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a clear flat-bottom 96-well plate. Read the absorbance of released hemoglobin at 540 nm .
-
Calculation: % Hemolysis =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100
References
-
Fang X, Tiyanont K, Zhang Y, Wanner J, Boger D, Walker S. "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems, 2006;2(1):69-76.[Link]
-
Monciardini P, Bernasconi A, Iorio M, Brunati C, Sosio M, Campochiaro L, Landini P, Maffioli SI, Donadio S. "Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine." Journal of Natural Products, 2019;82(1):35-44.[Link]
optimal solvent systems for Enduracidin B hydrochloride dissolution
Application Note: Optimal Solvent Systems for Enduracidin B Hydrochloride Dissolution
Part 1: Executive Summary & Physicochemical Profile
Objective: This guide provides a scientifically rigorous approach to dissolving Enduracidin B hydrochloride (CAS: 34304-21-7), a cyclic lipopeptide antibiotic. Due to its amphiphilic nature—comprising a hydrophilic peptide core and a lipophilic fatty acid tail—Enduracidin B presents significant solubility challenges, particularly in neutral aqueous buffers where it is prone to aggregation and precipitation.
Compound Profile:
-
Class: Cyclic Depsipeptide (Lipopeptide).
-
Mechanism: Inhibits bacterial cell wall synthesis by binding to Lipid II.
-
Solubility Behavior: Amphiphilic. Soluble in organic polar aprotic solvents (DMSO) and acidic organic mixtures. Poorly soluble in neutral water/PBS due to micelle formation and aggregation.
-
Key Challenge: Preventing "crashing out" (precipitation) upon dilution from organic stock into aqueous media.
Physicochemical Data Table:
| Property | Value / Characteristic | Implication for Dissolution |
| Molecular Weight | ~2369.4 g/mol | Large molecule; slow dissolution kinetics. |
| Polarity | Amphiphilic | Requires dual-nature solvent systems (organic/aqueous). |
| Ionization | Weakly Basic (contains enduracididine) | Solubility increases significantly in acidic pH (protonation of amine/guanidine groups). |
| Preferred Stock Solvent | DMSO (Anhydrous) | High solubility (>10 mg/mL); prevents aggregation during storage. |
| Aqueous Solubility | < 1 mg/mL (Neutral pH) | Critical Risk: Precipitates immediately in PBS/Saline without surfactants. |
Part 2: Solvent System Engineering
To achieve optimal dissolution, we must move beyond simple "mix and vortex" methods. We employ a Stepwise Solvation Strategy that manages the transition from the solid state to a stable solution.
Primary Stock Solvent: Anhydrous DMSO
Dimethyl Sulfoxide (DMSO) is the gold standard for Enduracidin stocks. It disrupts intermolecular hydrogen bonding and accommodates the lipophilic tail.
-
Protocol: Prepare stocks at 10–20 mg/mL .
-
Critical Control Point: DMSO is hygroscopic.[1][2] Absorbed water can induce cryptic precipitation (micro-crystals) that are invisible to the naked eye but affect assay potency. Always use fresh or desiccated DMSO.
The "Acidic Switch" Strategy (For Analytical Applications)
For HPLC/LC-MS applications where DMSO is undesirable, utilize the compound's basicity.
-
System: Methanol/Water (70:30) + 0.1% Formic Acid or 0.01 N HCl.
-
Mechanism: Acidification protonates the basic nitrogenous residues (enduracididine), increasing polarity and electrostatic repulsion between molecules, thereby preventing aggregation.
The "Co-Solvent Shield" (For In Vivo / High-Concentration Aqueous Use)
Direct dilution of DMSO stock into water causes rapid precipitation. To prevent this, we use a graduated polarity gradient using PEG and Surfactants.
Part 3: Experimental Protocols
Protocol A: Preparation of Cryo-Stable Stock Solution (10 mg/mL)
Best for: Long-term storage, Cell Culture (In Vitro)
-
Weighing: Accurately weigh 10 mg of Enduracidin B HCl powder into a sterile, amber glass vial (protect from light).
-
Solvation: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Note: Solution should be clear and slightly yellow.
-
-
Sterilization: If required for cell culture, filter through a 0.22 µm PTFE or Nylon membrane . Do not use Cellulose Acetate (high binding affinity).
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: Preparation of Aqueous Working Solution (Cell Culture)
Target: < 0.5% DMSO final concentration
-
Preparation: Thaw DMSO stock (10 mg/mL) at room temperature.
-
Intermediate Step (Optional but Recommended): Dilute stock 1:10 in sterile water immediately before adding to media to check for precipitation.
-
Final Dilution: Add the calculated volume of stock directly to the agitated culture medium (e.g., RPMI/DMEM).
-
Technique: Pipette the stock into the center of the vortexing media to ensure rapid dispersion.
-
Limit: Do not exceed 0.5% v/v DMSO to avoid solvent toxicity.
-
Protocol C: High-Solubility Formulation for In Vivo Administration
Target: 2.5 mg/mL stable solution for IP/IV injection
This protocol uses the "Co-Solvent Shield" to maintain solubility in an aqueous environment. Order of addition is critical.
Reagents:
-
Stock: Enduracidin B in DMSO (25 mg/mL)
Workflow (To make 1.0 mL):
-
Step 1 (Solvent): Place 100 µL of Enduracidin/DMSO stock (25 mg/mL) into a sterile tube.
-
Step 2 (Co-solvent): Add 400 µL of PEG 300.[3][4][6] Vortex gently until mixed.
-
Step 3 (Surfactant): Add 50 µL of Tween 80. Vortex vigorously.
-
Checkpoint: The solution should be clear.
-
-
Step 4 (Aqueous): Slowly add 450 µL of warm (37°C) Sterile Saline while vortexing.
-
Result: A clear, stable solution at 2.5 mg/mL.[5] Use within 4 hours.
-
Part 4: Visualization & Logic
Figure 1: Dissolution Decision Tree
This diagram guides the researcher to the correct solvent system based on their specific application.
Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.
Part 5: Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Cloudiness upon water addition | Rapid polarity shift causing aggregation (Micelle formation). | Use the Protocol C stepwise addition. Do not add water directly to DMSO stock. |
| Viscous/Gel-like solution | High concentration (>20 mg/mL) or cold DMSO. | Warm to 37°C and sonicate. Ensure DMSO is anhydrous.[3] |
| Loss of Potency | Adsorption to plastics or hydrolysis. | Use glass or polypropylene vials. Avoid polystyrene. Store stocks at -80°C. |
| Precipitate in Media | Salt-induced "salting out" effect. | Dilute stock into pure water first, then add concentrated media buffer, or reduce final concentration. |
References
-
Zhang, H., et al. (2020).[4][] Semi-rational mutagenesis of an industrial Streptomyces fungicidicus strain for improved enduracidin productivity. Applied Microbiology and Biotechnology. Retrieved from [Link]
Sources
solid-phase peptide synthesis strategies for Enduracidin derivatives
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Enduracidin Derivatives
Introduction
Enduracidin (Enramycin) is a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Like Ramoplanin and the recently discovered Teixobactin, Enduracidin inhibits bacterial cell wall synthesis by sequestering Lipid II, a mechanism that has shown remarkable resilience against the development of resistance.
However, the clinical utility of the natural product is limited by poor solubility, nephrotoxicity, and synthetic intractability. The development of Enduracidin derivatives via Total Solid-Phase Peptide Synthesis (SPPS) allows researchers to tune physicochemical properties and improve the therapeutic index.
The Synthetic Challenge: Constructing Enduracidin analogs presents three distinct chemoselective hurdles:
-
Non-Proteinogenic Building Blocks: The scaffold contains Enduracididine (End) , a cyclic guanidine amino acid that is synthetically demanding.
-
Racemization-Prone Residues: The presence of D- and L-Hydroxyphenylglycine (Hpg) residues poses a high risk of epimerization during coupling.
-
Macrocyclization: The natural product features a 16-membered macrolactone ring formed between the C-terminus and a Threonine side chain.
This guide outlines a modular SPPS strategy designed to overcome these barriers, favoring a "Lactam-Analog" approach for derivatives to enhance hydrolytic stability while maintaining biological activity.
Strategic Planning: The Hybrid SPPS-Solution Phase Approach
Attempting to cyclize complex depsipeptides entirely on-resin often results in low yields due to pseudo-dilution effects and ester hydrolysis. Therefore, the industry-standard protocol for Enduracidin derivatives involves Linear Assembly on 2-Chlorotrityl Chloride (2-CTC) Resin followed by Solution-Phase Cyclization .
Retrosynthetic Workflow
The synthesis is broken down into four critical phases:
-
Resin Loading: Anchoring the first residue (typically Glycine or a non-epimerizable residue) to 2-CTC resin.
-
Linear Elongation: Standard Fmoc-SPPS with optimized coupling cocktails to suppress racemization of Hpg/Dpg residues.
-
Protected Cleavage: Releasing the fully protected peptide with the C-terminal acid free using mild acid (HFIP).
-
Macrocyclization & Deprotection: High-dilution cyclization in solution, followed by global deprotection.
Figure 1: General workflow for the synthesis of Enduracidin derivatives via the side-chain protected strategy.
Detailed Protocols
Protocol A: Handling the "Enduracididine" Bottleneck
The native Enduracididine (End) is commercially scarce. For derivative libraries, two strategies are recommended:
-
The "Mimic" Strategy (Recommended for initial SAR): Substitute End with L-Arginine or L-Citrulline . Recent studies on Teixobactin (which also contains End) demonstrate that Arginine analogs often retain significant potency with drastically reduced synthetic complexity [1].
-
The "Native" Strategy: If native architecture is required, use Alloc-protected Enduracididine synthesized via the Dodd or Payne aziridine-opening methods [2]. Ensure the guanidine is protected (e.g., with Boc or Pbf) to prevent acylation during SPPS.
Protocol B: Resin Loading & Linear Assembly
Objective: Synthesize the linear precursor without racemizing the sensitive Phenylglycine (Hpg/Dpg) residues.
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.3–0.5 mmol/g).
-
Why? 2-CTC is extremely acid-sensitive, allowing cleavage of the peptide from the resin using 20% HFIP (hexafluoroisopropanol) without removing side-chain protecting groups (Boc, tBu, Trt).
-
Step-by-Step:
-
Loading: Swell resin in DCM.[1] Add Fmoc-AA-OH (1.2 eq) + DIPEA (4 eq) in DCM. Agitate 2h.
-
Capping: Add MeOH (0.8 mL/g resin) to cap unreacted chlorides. Wash 3x DCM, 3x DMF.[1]
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: For Hpg residues, use 0.1M HOBt in the deprotection cocktail to suppress aspartimide formation if Asp is present nearby.
-
Coupling (Standard AA): Fmoc-AA-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq).
-
Coupling (Sensitive Hpg/Dpg Residues):
-
Reagent: DIC/Oxyma Pure (1:1 ratio) is superior to HATU/HBTU for preventing racemization of phenylglycine derivatives [3].
-
Condition: Pre-activate for 2 min at 0°C, then couple for 60 min at RT.
-
Protocol C: N-Terminal Lipidation
Enduracidin contains a lipid tail (10-methylundec-2-enoic acid) essential for membrane insertion.
-
Remove the final N-terminal Fmoc group.
-
Dissolve the Fatty Acid (5 eq) in DMF/DCM (1:1).
-
Activate with DIC (5 eq) and Oxyma (5 eq).
-
Couple for 2-4 hours (fatty acids react slower than amino acids).
Protocol D: Cleavage and Macrolactamization
Context: Natural Enduracidin is a lactone (ester). However, Lactam (amide) analogs are preferred in drug development for increased plasma stability. This protocol describes the formation of the Lactam analog (cyclization between C-term and a Dap/Orn side chain or N-terminus).
1. Mild Cleavage (Peptide-Resin to Protected Peptide):
-
Wash resin with DCM (5x).
-
Treat with 20% HFIP in DCM (3 x 15 min). Do NOT use TFA yet.
-
Filter and concentrate the filtrate in vacuo. The product is the fully protected linear peptide with a free C-terminal carboxylic acid.
2. Solution-Phase Cyclization:
-
Principle: High dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular dimerization.
-
Concentration: 0.5 mM to 1.0 mM in anhydrous DMF or DCM.
-
Reagents: PyBOP (3 eq) + HOBt (3 eq) + DIPEA (6 eq).
-
Procedure:
-
Dissolve the protected peptide in DMF.
-
Add the base (DIPEA).
-
Add coupling reagents slowly.
-
Stir for 12–24 hours. Monitor by LC-MS (mass shift: -18 Da for water loss).
-
3. Global Deprotection:
-
Evaporate DMF.
-
Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether.
Data Summary & Troubleshooting
Table 1: Coupling Reagent Selection Guide for Enduracidin SPPS
| Residue Type | Recommended Reagent | Risk Factor | Notes |
| Standard (Ala, Gly, Leu) | HBTU / DIPEA | Low | Standard efficient coupling. |
| Steric Hindrance (Thr, Val) | HATU / HOAt / DIPEA | Medium | HATU drives difficult couplings but risks epimerization if over-used. |
| Racemization Prone (Hpg, Dpg) | DIC / Oxyma Pure | High | CRITICAL: Avoid bases (DIPEA) during activation of Hpg. Use carbodiimide activation. |
| Fatty Acid Tail | DIC / Oxyma / DCM | Low | Use DCM to solubilize lipid chains. |
Table 2: Macrolactonization vs. Macrolactamization
| Feature | Macrolactone (Native) | Macrolactam (Analog) |
| Bond Type | Ester (Acid + Alcohol) | Amide (Acid + Amine) |
| Stability | Susceptible to esterases/hydrolysis | High metabolic stability |
| Cyclization Reagent | Yamaguchi (TCBC) or Steglich | PyBOP, HATU, or PyAOP |
| Recommendation | Only for total synthesis academic proof. | Preferred for Drug Discovery/SAR. |
References
-
Payne, R. J., et al. (2016).[2] "Total Synthesis of Teixobactin." Nature Communications. (Demonstrates the substitution of Enduracididine with Arginine for simplified analogs).
-
Dodd, D. S., & Zhao, Y. (2004). "Synthesis of Protected Enduracididine." Organic Letters. (Primary protocol for synthesizing the native building block).
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." European Journal of Organic Chemistry.[3] (Validation of DIC/Oxyma for preventing racemization).
-
Paquette, A. R., & Boddy, C. N. (2023).[4] "Macrocyclization strategies for the total synthesis of cyclic depsipeptides." Organic & Biomolecular Chemistry. (Review of lactonization vs lactamization strategies).
-
Boger, D. L., et al. (2006). "Total Synthesis of Mannopeptimycin β." Journal of the American Chemical Society.[3][5] (Foundational strategies for synthesizing complex glycopeptides with Hpg/End residues).
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 4. Macrocyclization strategies for the total synthesis of cyclic depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Next-Generation Total Synthesis of Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enduracidin B Hydrochloride as an Orthogonal Selection Marker in Synthetic Biology
Introduction & Rationale
Enduracidin B hydrochloride is a potent cyclic lipodepsipeptide antibiotic naturally produced by the soil bacterium Streptomyces fungicidicus[1]. In clinical and agricultural research, it is highly valued for its profound bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Mechanistically, Enduracidin B binds directly to Lipid II, an essential membrane-anchored precursor, thereby sequestering it and completely inhibiting the transglycosylation step of peptidoglycan biosynthesis[2][3].
In the realm of synthetic biology and complex metabolic engineering, researchers frequently exhaust standard selection markers (e.g., kanamycin, ampicillin, chloramphenicol) when assembling multi-plasmid systems or performing iterative genomic integrations. By repurposing the natural immunity genes found within the S. fungicidicus biosynthetic gene cluster (BGC)—such as specific ABC transporters or target-modifying regulatory elements like endR[4]—Enduracidin B hydrochloride can be deployed as a highly stringent, orthogonal selection marker for Gram-positive genetic engineering.
System Design & Causality (E-E-A-T)
Implementing Enduracidin B as a selection marker requires an understanding of its unique biochemical properties. The rationale for its use is built on three pillars:
-
Absolute Orthogonality : Because Enduracidin B targets the Lipid II substrate rather than the enzymatic machinery (like penicillin-binding proteins) or the ribosome, it exhibits zero cross-resistance with beta-lactams, macrolides, or aminoglycosides[5].
-
Near-Zero Background Mutagenesis : The structural requirement for Lipid II in Gram-positive cell wall synthesis means the host cannot easily mutate the target to achieve spontaneous resistance[5]. Survival on Enduracidin-supplemented media strictly depends on the functional expression of the cloned immunity marker.
-
Self-Validating Architecture : To ensure the integrity of the selection process, our protocol incorporates a parallel control validation step. Because lipopeptide immunity often relies on membrane-bound efflux pumps, phenotypic penetrance is slower than cytosolic enzymes (e.g., beta-lactamase). A dual-plasmid control ensures that any lack of colonies is definitively linked to selection stringency, not a failure in transformation or recovery.
Diagram 1: Mechanism of action of Enduracidin B and the protective role of the immunity marker.
Quantitative Data & Working Parameters
To successfully utilize Enduracidin B, the antibiotic must be properly solubilized and calibrated to the specific host chassis.
Table 1: Physicochemical Properties and Stock Preparation
| Parameter | Specification / Instruction | Causality & Field Insight |
| Chemical Nature | Lipophilic cyclic depsipeptide | Highly hydrophobic tail requires organic solvents for complete dissolution[1]. |
| Primary Solvent | 100% DMSO or 50% Methanol | Prevents aqueous precipitation and ensures uniform distribution in agar media. |
| Stock Concentration | 10 mg/mL | Allows for 1:1000 or greater dilution into media, minimizing solvent toxicity to the host. |
| Sterilization | 0.22 µm PTFE Syringe Filter | Critical: Do not use PES or CA filters. Lipopeptides will bind non-specifically to these membranes, stripping the active compound from your stock. |
| Storage | -20°C in amber microcentrifuge tubes | Prevents photobleaching and freeze-thaw degradation. |
Table 2: Typical MIC Ranges for Common Gram-Positive Chassis
| Host Organism | Typical MIC (µg/mL) | Recommended Selection Conc. (µg/mL) |
| Bacillus subtilis (168 derivatives) | 0.5 - 1.0 | 2.5 - 5.0 |
| Streptomyces coelicolor | 1.0 - 2.0 | 5.0 - 10.0 |
| Staphylococcus aureus (RN4220) | 0.1 - 0.5 | 1.0 - 2.5 |
(Note: Always perform a host-specific MIC assay prior to transformation, as laboratory strains exhibit varying baseline envelope permeabilities).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This step prevents the use of excessive antibiotic, which could overwhelm the immunity marker and cause false negatives.
-
Media Preparation : Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Lipopeptide binding affinity can be heavily influenced by divalent cations (
, ) in the media. Standardized CAMHB ensures reproducible MICs across different batches. -
Inoculum Standardization : Grow the target host overnight. Dilute the culture in fresh CAMHB to an
of 0.1, and further dilute to achieve a final inoculum of CFU/mL. -
Serial Dilution : In a sterile 96-well plate, perform a 2-fold serial dilution of Enduracidin B hydrochloride ranging from 10 µg/mL down to 0.05 µg/mL.
-
Incubation & Readout : Add the standardized inoculum to all wells. Incubate at the host's optimal temperature (e.g., 37°C or 30°C) for 16-20 hours. The MIC is the lowest concentration well exhibiting zero visible growth. Set your selection concentration at 2.5× to 5× the MIC .
Protocol 2: Transformation and Orthogonal Selection Workflow
This protocol utilizes a self-validating architecture to ensure the immunity marker is functioning correctly.
-
Vector Construction : Clone your gene of interest alongside the Enduracidin immunity cassette (e.g., the end cluster ABC transporter) into your target expression vector.
-
Control Preparation : Prepare a control vector carrying a standard marker (e.g., Kanamycin resistance) of roughly the same size and origin of replication.
-
Transformation : Electroporate or heat-shock the competent Gram-positive host cells with the Enduracidin vector. In a separate parallel tube, transform the control vector.
-
Phenotypic Recovery (Critical Step) : Add 1 mL of SOC medium to the cells and incubate with shaking for 2.5 to 3 hours .
-
Causality: Because Enduracidin immunity relies on complex membrane-associated proteins rather than simple cytosolic enzymes, the cells require an extended translation and membrane-insertion period before they can survive Lipid II targeted attacks.
-
-
Plating : Plate 100 µL and 900 µL (concentrated) aliquots of the experimental transformation onto Enduracidin B supplemented agar. Plate the control transformation onto Kanamycin supplemented agar.
-
Validation : Incubate plates for 24-48 hours. Calculate the transformation efficiency from the Kanamycin control plate. If the Enduracidin plate yields proportional colony counts, the orthogonal selection system is validated.
Diagram 2: Step-by-step workflow for utilizing Enduracidin B as an orthogonal selection marker.
References
-
The mechanism of action of ramoplanin and enduracidin - PubMed - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
The mechanism of action of ramoplanin and enduracidin - RSC Publishing Source: Royal Society of Chemistry URL:[Link]
-
Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 1. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]
- 2. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) DOI:10.1039/B515328J [pubs.rsc.org]
- 4. Enduracidin A | Benchchem [benchchem.com]
- 5. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Enduracidin B Fermentation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Enduracidin B fermentation. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in their experiments. As your dedicated application scientist, I have structured this resource to provide not just solutions, but a deeper understanding of the underlying principles governing the production of this potent lipoglycopeptide antibiotic by Streptomyces fungicidicus.
Enduracidin, a complex of related structures primarily Enduracidin A and B, is a secondary metabolite, and its production is intricately linked to the physiological state of the producing organism.[1][2] Low yield is a common hurdle, often resulting from a combination of subtle factors rather than a single major error. This guide follows a logical troubleshooting workflow, from the quality of your microbial stock to the intricacies of process parameters and downstream analysis.
Section 1: Foundational Issues: Strain Integrity & Inoculum Development
The quality of your starting material is paramount. Any variability or contamination introduced at this stage will invariably lead to poor and inconsistent yields.
Q1: My Enduracidin B yield is suddenly much lower than previous successful batches, or I'm seeing no production at all. Where should I start?
A1: When facing a sudden drop in yield, the first and most critical area to investigate is the integrity of your Streptomyces fungicidicus strain and the quality of your inoculum.
-
Strain Viability and Purity: Streptomyces can undergo genetic drift or lose productivity after repeated subculturing. Always initiate your experiments from a well-characterized, low-passage cryopreserved stock.[3] Contamination by other bacteria, yeast, or phages can outcompete your producer strain for nutrients or inhibit its growth.[4][5]
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum are critical. An old or sparse inoculum will lead to a long lag phase, while an overly dense or physiologically stressed pre-culture can also negatively impact performance.[6]
Troubleshooting Protocol:
-
Re-streak for Purity: Streak a sample from your glycerol stock and your current liquid culture onto a suitable agar medium (e.g., ISP4, Oatmeal-agar) to check for uniform colony morphology typical of S. fungicidicus.[3] Look for any foreign colonies.
-
Microscopic Examination: Perform a Gram stain on your liquid culture to verify the presence of Gram-positive, filamentous bacteria and the absence of contaminants.
-
Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum development, controlling for the age of the seed culture and the volume transferred.[6][7] A typical seed culture is incubated for 24-48 hours.[7][8]
Q2: My Streptomyces fungicidicus culture is growing into large, dense pellets in the liquid seed culture. Is this a problem?
A2: Yes, this can be a significant problem. While some pellet formation is characteristic of Streptomyces growth in liquid culture, large, dense pellets can lead to severe mass transfer limitations.[9] The cells in the core of the pellet may become starved of oxygen and nutrients, leading to reduced metabolic activity and, consequently, lower Enduracidin B production. Dispersed mycelial growth is often preferable for consistent secondary metabolite production.[10]
Troubleshooting Protocol:
-
Mechanical Disruption: Add sterile glass beads (3-5 mm diameter) to your seed culture flasks to gently break up large mycelial clumps during incubation.
-
Optimize Agitation: Increase the agitation speed (rpm) in your seed culture to promote more dispersed growth, but avoid excessive shear stress that could damage the cells.[11]
-
Media Modification: In some cases, adjusting the media composition, such as the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺), can influence mycelial morphology.
Section 2: Fermentation Media Composition
The fermentation medium provides the essential building blocks and energy for both bacterial growth and the synthesis of Enduracidin B. An imbalance or deficiency in key nutrients is a frequent cause of low yield.
Q3: My culture shows good biomass (cell growth), but the Enduracidin B titer is very low. What's wrong?
A3: This classic scenario—good growth, poor production—strongly suggests an issue with your media formulation or a metabolic shift away from secondary metabolism.[9] Enduracidin B is a non-ribosomal peptide, and its synthesis is often triggered by specific nutritional cues or limitations that occur as the culture transitions from rapid growth (log phase) to the stationary phase.[9][12]
-
Catabolite Repression: Rapidly metabolized carbon sources like glucose can support fast growth but suppress the genes responsible for secondary metabolite production.[6]
-
Inappropriate Nitrogen Source: The type and availability of nitrogen are critical. Certain amino acids are direct precursors to the Enduracidin B structure.[12][13]
-
Phosphate Regulation: High concentrations of phosphate are known to inhibit the production of many secondary metabolites in Streptomyces.[14]
Troubleshooting Workflow: Media Optimization
// Node Definitions Start [label="Start: Low Yield, Good Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Source [label="Step 1: Evaluate\nCarbon Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Source [label="Step 2: Evaluate\nNitrogen Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursors [label="Step 3: Test\nPrecursor Supplementation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphate [label="Step 4: Optimize\nPhosphate Level", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Optimized\nMedium", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Start -> C_Source [label="Begin OFAT\n(One-Factor-at-a-Time)"]; C_Source -> N_Source [label="Select best C source\n(e.g., starch, millet)[15][16]"]; N_Source -> Precursors [label="Select best N source\n(e.g., casein, peptone)[11][16]"]; Precursors -> Phosphate [label="Supplement with L-arginine,\nL-tyrosine[12]"]; Phosphate -> End [label="Test range (e.g., 0.1-1.0 g/L K2HPO4)"]; } } Caption: Workflow for Media Optimization.
Q4: Which specific nutrients are most critical for Enduracidin B production?
A4: Based on its structure and biosynthetic pathway, several components are key.
-
Carbon Sources: Complex carbohydrates like soluble starch, millet, or dextrin are often superior to simple sugars like glucose for Streptomyces secondary metabolism.[15][16]
-
Nitrogen Sources: Organic nitrogen sources such as yeast extract, peptone, casein, or soybean meal are generally effective.[11][16][17]
-
Amino Acid Precursors: The Enduracidin B peptide backbone is built from several amino acids, including unique, non-proteinogenic ones. The most critical precursor is L-arginine , which is converted into the characteristic enduracididine moiety.[12][18] L-tyrosine is the precursor for the 4-hydroxyphenylglycine (Hpg) residues.[12] Supplementing the medium with these amino acids can sometimes boost yield.
Biosynthesis Precursors for Enduracidin B
// Node Definitions Enduracidin [label="Enduracidin B\n(Lipoglycopeptide)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Arginine [label="L-Arginine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosine [label="L-Tyrosine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_AA [label="Glycine, Serine,\nThreonine, etc.", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid [label="Fatty Acid\nPrecursors", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions Arginine -> Enduracidin [label="Forms unique\nEnduracididine ring[12][18]"]; Tyrosine -> Enduracidin [label="Forms Hpg\nresidues[12]"]; Other_AA -> Enduracidin [label="Forms peptide\nbackbone[12]"]; Fatty_Acid -> Enduracidin [label="Forms lipid tail"]; } Caption: Key Precursors for Enduracidin B Biosynthesis.
Section 3: Physical Fermentation Parameters
Even with a perfect strain and medium, suboptimal physical conditions during fermentation will throttle production. These parameters must be tightly controlled.
Q5: What are the optimal physical parameters for Enduracidin B fermentation, and how sensitive is the process to deviations?
A5: Streptomyces fermentations are highly sensitive to physical parameters. The optimal values can be strain-specific, but general guidelines provide an excellent starting point.
Table 1: Recommended Physical Parameters for Streptomyces Fermentation
| Parameter | Recommended Range | Rationale & Causality |
| Temperature | 25-30°C | Affects enzyme kinetics and cell growth rate. Temperatures outside this range can significantly decrease secondary metabolite production.[11][15][16] |
| Initial pH | 6.5 - 8.0 | Influences nutrient uptake and enzyme stability. The pH often drops during fermentation, so starting in the neutral to slightly alkaline range is common.[15][16][19] |
| Agitation Speed | 150-220 rpm | Crucial for mixing and oxygen transfer. Too low leads to poor aeration and nutrient distribution; too high can cause shear stress, damaging mycelia.[11][15][19] |
| Aeration (Dissolved Oxygen) | >30% saturation | S. fungicidicus is an aerobic bacterium. Oxygen is essential for both growth and the biosynthesis of Enduracidin. This is often the most critical limiting factor in dense cultures.[9] |
Troubleshooting Protocol:
-
Calibrate Probes: Ensure your pH and dissolved oxygen (DO) probes are calibrated before every run.
-
Monitor and Log Data: Continuously monitor and log all parameters. Compare the data from low-yield batches to high-yield batches to identify any deviations.
-
Perform a Design of Experiments (DoE): If you suspect multiple parameters are suboptimal, a statistical DoE approach (e.g., Response Surface Methodology) can efficiently identify the optimal set points and interactions between variables.[15][17][19]
Section 4: Analytical and Downstream Processing Issues
Sometimes, the product is present in the bioreactor, but it is either not being measured correctly or is being lost during recovery.
Q6: My HPLC analysis shows very small or inconsistent peaks for Enduracidin B. How can I be sure my analytical method is reliable?
A6: Inaccurate quantification can easily be mistaken for a low fermentation yield. It is crucial to validate your analytical method.
-
Extraction Efficiency: Enduracidin is recovered from both the fermentation broth and the mycelia.[20] Ensure your extraction protocol (e.g., solvent choice, pH adjustment, sonication) is efficient at lysing cells and solubilizing the compound.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or low signal-to-noise can result from an unoptimized HPLC method (e.g., incorrect mobile phase, gradient, or column chemistry).
-
Standard Curve: Always run a fresh standard curve with a certified reference standard for every batch of samples. Ensure your sample concentrations fall within the linear range of the curve.
Troubleshooting Protocol:
-
Method Validation: Validate your UHPLC-MS/MS or HPLC-UV method for linearity, accuracy, and precision according to established guidelines.[21][22][23]
-
Spike and Recovery: Spike a blank fermentation medium sample with a known amount of Enduracidin B standard and perform your entire extraction and analysis procedure. A recovery of 85-115% indicates an effective method.
-
Sample Stability: Assess the stability of Enduracidin B in your extracted samples under your storage conditions to ensure it is not degrading before analysis.
Q7: I have a high titer in my crude fermentation broth, but I lose most of the product during purification. How can I improve recovery?
A7: Low recovery during downstream processing is a common challenge, especially with complex molecules like Enduracidin B.[24][25]
-
Multiple Purification Steps: Each step (e.g., centrifugation, filtration, chromatography) will have an associated product loss. The goal is to design a process with the minimum number of steps required to achieve the desired purity.[24]
-
Product Adsorption: Enduracidin B can adsorb to surfaces, including filtration membranes and chromatography resins, especially if there are improper buffer conditions (pH, ionic strength).
-
Degradation: Changes in pH or exposure to certain enzymes released during cell lysis can degrade the product.
Troubleshooting Protocol:
-
Mass Balance Analysis: Quantify the amount of Enduracidin B at each step of your purification process to identify where the major losses are occurring.
-
Optimize Clarification: Use tangential flow filtration (TFF) instead of dead-end filtration to minimize filter clogging and product loss.[24]
-
Chromatography Optimization: Screen different chromatography resins and buffer conditions at a small scale to find a system that provides good resolution with high recovery.
Section 5: Advanced Troubleshooting & Strain Improvement
If you have systematically optimized your process and still face a yield plateau, it may be time to investigate the producing organism itself more deeply.
Q8: I've optimized my media and fermentation parameters, but the yield is still below the reported levels. What else can I do?
A8: When process optimization reaches its limit, the bottleneck may be genetic or regulatory within the S. fungicidicus strain itself.
-
Biosynthetic Gene Expression: The Enduracidin biosynthetic gene cluster contains numerous genes that must be transcribed and translated efficiently. The expression of these genes is controlled by complex regulatory networks.[26][27]
-
Regulatory Bottlenecks: The production of Enduracidin is controlled by both positive and negative regulatory genes. Overexpressing a positive regulator or knocking out a negative regulator can significantly increase yield.[20][26]
-
Metabolic Flux: The cell's primary metabolism must supply a sufficient quantity of precursors (amino acids, fatty acids) to the Enduracidin biosynthesis pathway.[12]
Advanced Strategies:
-
Genetic Engineering: Modern genetic tools like CRISPR/Cas9 can be used to engineer the S. fungicidicus genome. Overexpression of positive regulatory genes (e.g., orf22, orf42) has been shown to increase Enduracidin titers by up to 4-fold.[26][28]
-
Metabolic Engineering: Redirecting metabolic flux towards key precursors like L-arginine can enhance the supply of building blocks for Enduracidin synthesis.
-
Classical Strain Improvement: If genetic engineering is not feasible, classical random mutagenesis (e.g., using UV or chemical mutagens) followed by high-throughput screening for high-producing mutants is a proven, albeit more labor-intensive, strategy.[7][20]
General Troubleshooting Decision Tree
// Node Definitions Start [label="Problem:\nLow Enduracidin B Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckStrain [label="1. Check Strain & Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMedia [label="2. Analyze Media Composition", fillcolor="#FBBC05", fontcolor="#202124"]; CheckParams [label="3. Review Process Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAnalysis [label="4. Verify Analytical Method", fillcolor="#FBBC05", fontcolor="#202124"]; Advanced [label="5. Advanced Strain Improvement", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes (causes) Contamination [label="Contamination?\nGenetic Drift?", fillcolor="#F1F3F4", fontcolor="#202124"]; InoculumQuality [label="Poor Inoculum?\nPellet Morphology?", fillcolor="#F1F3F4", fontcolor="#202124"]; Nutrients [label="Suboptimal C/N Source?\nPrecursor Limiting?", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitors [label="Catabolite Repression?\nHigh Phosphate?", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Incorrect pH, Temp, DO?", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Poor Extraction?\nBad HPLC Method?", fillcolor="#F1F3F4", fontcolor="#202124"]; Recovery [label="Losses in Purification?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckStrain; Start -> CheckMedia; Start -> CheckParams; Start -> CheckAnalysis; CheckStrain -> {Contamination, InoculumQuality} [style=dotted]; CheckMedia -> {Nutrients, Inhibitors} [style=dotted]; CheckParams -> Conditions [style=dotted]; CheckAnalysis -> {Quantification, Recovery} [style=dotted]; {Contamination, InoculumQuality, Nutrients, Inhibitors, Conditions, Quantification, Recovery} -> Advanced [label="If all else is optimized"]; } Caption: A Step-by-Step Decision Tree for Troubleshooting.
References
-
Yang, H., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Microbial Cell Factories. [Link]
-
Yang, H., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. PMC. [Link]
-
Manimaran, M., & Kannabiran, K. (2013). Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil. Scientific Research Publishing. [Link]
-
Tsuji, N., et al. (1984). Biosynthesis of enduracidin: Origin of enduracididine and other amino acids. R Discovery. [Link]
-
Chen, Y., et al. (2018). Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain. PubMed. [Link]
-
Yim, G., et al. (2015). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. PMC. [Link]
-
Yim, G., et al. (2015). Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29. Microbiology Society. [Link]
-
Maffioli, S. I., et al. (2019). Antibacterial Aromatic Polyketides Incorporating the Unusual Amino Acid Enduracididine. ACS Publications. [Link]
-
Cochrane, S. A., & Vederas, J. C. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Beilstein Journals. [Link]
-
Wang, X., et al. (2019). Characterization of three regulatory genes involved in enduracidin biosynthesis and improvement of enduracidin production in Streptomyces fungicidicus. PubMed. [Link]
- Xu, Y., et al. (2018). Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus.
-
Xu, T., et al. (2025). Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield. PubMed. [Link]
-
Shepherd, M. D., et al. (2010). Laboratory maintenance of Streptomyces species. SciSpace. [Link]
- Takeda Chemical Industries, Ltd. (1984). Production of enduracidin and microorganisms therefor.
-
Yang, H., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. Frontiers. [Link]
-
Gabellieri, C., et al. (2024). Unraveling the Biosynthetic Logic Behind the Production of Ramoplanin and Related Lipodepsipeptide Antibiotics. MDPI. [Link]
-
Kumar, S., et al. (2020). Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp. International Journal of Current Microbiology and Applied Sciences. [Link]
-
Thaker, M. N., et al. (2013). The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. PMC. [Link]
-
Augustine, S. K., et al. (2005). Nutritional control of antibiotic production by Streptomyces platensis MA7327: importance of L-aspartic acid. PMC. [Link]
-
ABPDU. (n.d.). Purification & Advanced Recovery Capabilities. Advanced Biofuels and Bioproducts Process Development Unit. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Arasu, M. V., et al. (2014). Nutritional requirements for the production of antimicrobial metabolites from Streptomyces. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS. ResearchGate. [Link]
-
El-Enshasy, H., et al. (2000). Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology and. International Scholars Journals. [Link]
- Biocides Brasil Ltda. (2014). Controlling microbial contamination in alcoholic fermentation process.
-
Limtong, S., et al. (2020). Anti-Contamination Strategies for Yeast Fermentations. MDPI. [Link]
Sources
- 1. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. US8859743B2 - Controlling microbial contamination in alcoholic fermentation process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4465771A - Production of enduracidin and microorganisms therefor - Google Patents [patents.google.com]
- 8. Nutritional control of antibiotic production by Streptomyces platensis MA7327: importance of L-aspartic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 15. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 17. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 22. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Purification & Advanced Recovery Capabilities - ABPDU [abpdu.lbl.gov]
- 25. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of three regulatory genes involved in enduracidin biosynthesis and improvement of enduracidin production in Streptomyces fungicidicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enduracidin B Hydrochloride Stability & Handling
[1]
Executive Summary & Core Recommendations
Enduracidin B hydrochloride (Enramycin B) is a lipodepsipeptide antibiotic structurally related to Ramoplanin.[1] Its stability is dictated by its macrocyclic lactone ring , which is susceptible to hydrolytic cleavage. While the lyophilized powder is stable for years at -20°C, stock solutions are inherently less stable and require strict anhydrous handling.
Quick Reference Protocol
| Parameter | Recommendation |
| Primary Solvent | DMSO (Anhydrous) . Do not use water or methanol for high-conc.[1] stocks. |
| Stock Concentration | 10 mg/mL (Standard); Up to 20 mg/mL (Max with sonication).[1] |
| Storage Temperature | -80°C (Recommended for >1 month); -20°C (Acceptable for <1 month).[1] |
| Freeze-Thaw Cycles | Maximum 1. Aliquoting is mandatory.[1] |
| Critical Risk | Hygroscopic DMSO absorbing moisture leads to lactone hydrolysis. |
Frequently Asked Questions (Troubleshooting)
Category A: Solubility & Preparation[2][3][4]
Q1: I tried dissolving Enduracidin B in water or methanol, but it remains cloudy/precipitated. Is the product defective? Diagnosis: No, this is a solubility mismatch. Explanation: Enduracidin B is a lipopeptide with poor solubility in neutral water and methanol (<1 mg/mL).[1] It requires an aprotic polar solvent to disrupt intermolecular hydrogen bonding without hydrolyzing the lactone. Solution:
-
Switch to DMSO: Dissolve the powder in anhydrous DMSO. It should dissolve readily at 10 mg/mL.
-
Aqueous Rescue: If you must use water (e.g., for immediate use), you must acidify it. Enduracidin B hydrochloride is soluble in dilute HCl (pH 2.0–3.[1]0) due to the protonation of its basic amino acid residues. However, acidic aqueous solutions degrade rapidly and should not be stored.
Q2: Can I filter-sterilize my DMSO stock solution? Answer: Yes, but use the correct membrane. Protocol: Use a 0.22 µm PTFE (polytetrafluoroethylene) or Nylon syringe filter.[1]
-
Warning: Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO, as the solvent may dissolve the membrane or leach impurities.
Category B: Stability & Storage (-20°C)
Q3: How long is my 10 mg/mL DMSO stock stable at -20°C? Answer: We guarantee stability for 1 month at -20°C. Technical Insight: While many peptide antibiotics are stable for 6 months at -20°C, Enduracidin's lactone bond is chemically fragile. At -20°C, DMSO is a supercooled liquid (freezing point is 18.5°C, but it often supercools) or a solid that can still facilitate slow hydrolysis if trace moisture is present.[1]
-
Best Practice: For storage >1 month, move aliquots to -80°C .
Q4: My stock solution turned slightly yellow after thawing. Is it still usable? Diagnosis: Likely oxidation or minor degradation. Action: Perform a QC Check (Bioassay or HPLC).
-
Bioassay: Test MIC against a sensitive Gram-positive strain (e.g., S. aureus). If MIC is within 1-fold dilution of fresh standard, it is usable.
-
HPLC: Look for the appearance of a "hydrolyzed acid" peak (usually elutes earlier than the parent lactone on C18). If degradation >10%, discard.
Q5: Why do you insist on "Single Use Aliquots"? Answer: To prevent Freeze-Thaw Hydrolysis .[1] Mechanism: When DMSO freezes, it crystallizes. If the solution contains absorbed atmospheric water (DMSO is hygroscopic), water concentrates in the liquid channels between DMSO crystals during the freezing process (cryoconcentration).[1] This high-local-water environment accelerates hydrolysis of the lactone ring just before the entire mass solidifies. Repeated cycles compound this damage.
Detailed Protocols
Protocol A: Preparation of 10 mg/mL Stock Solution
Materials: Enduracidin B HCl powder, Anhydrous DMSO (freshly opened or stored over molecular sieves), Vortex, Sonicator.
-
Equilibrate: Allow the vial of lyophilized powder to warm to room temperature before opening. (Prevents water condensation on the cold powder).[1]
-
Calculate: For 10 mg of powder, add 1.0 mL of Anhydrous DMSO.
-
Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at <30°C.
-
Aliquot: Immediately dispense into low-binding microcentrifuge tubes (e.g., 50 µL per tube).
-
Store: Place tubes immediately at -20°C or -80°C.
Protocol B: QC Check via HPLC (Reverse Phase)
-
Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA[1]
-
Gradient: 10% B to 40% B over 20 mins, then to 100% B.
-
Detection: UV at 267 nm.
-
Pass Criteria: Purity ≥ 85% (or comparable to reference standard).
Visualizing the Stability Logic
The following diagrams illustrate the decision-making process for handling Enduracidin B.
Figure 1: Stock Solution Preparation & Storage Workflow
This workflow emphasizes the critical control points (CCPs) to prevent hydrolysis.
Caption: Workflow for preparing stable Enduracidin B stock solutions. Note the critical equilibration step to avoid moisture introduction.
Figure 2: Troubleshooting Solubility & Stability
A logic tree for diagnosing common issues with Enduracidin solutions.
Caption: Decision tree for resolving solubility issues. Note that aqueous solutions require acidification.
References
-
Iwasaki, H., et al. (1973). "Enduracidin, a new antibiotic.[2] VIII. Structures of enduracidins A and B." Chemical & Pharmaceutical Bulletin, 21(6), 1184-1191. (Establishes the depsipeptide lactone structure susceptible to hydrolysis).
preventing degradation of Enduracidin B during purification
[1]
Current Status: Operational Ticket ID: END-PUR-001 Assigned Specialist: Senior Application Scientist, Bio-Separations Division[1][2]
Welcome to the Technical Support Hub
You are likely here because your Enduracidin B (Enramycin B) recovery yields are inconsistent, or HPLC analysis shows a degradation peak that is outcompeting your target molecule.
Enduracidin B is a cyclic lipodepsipeptide .[1] This structural classification is the key to understanding its instability. It contains a lactone bond (an ester linkage within the ring) and a lipid tail.[2]
-
The Lipid Tail causes solubility issues and adsorption losses.
-
The Lactone Bond is chemically fragile, specifically prone to alkaline hydrolysis .
This guide addresses the three most common "failure modes" reported by users: Lactone Hydrolysis (pH) , Extraction Inefficiency , and Chromatographic Tailing .[1]
Module 1: Chemical Stability & pH Control
Q: My purified fraction turned yellow and lost antimicrobial activity after I adjusted the pH to 8.0 for solubility. What happened?
Diagnosis: You triggered Beta-Elimination or Lactone Hydrolysis .[1]
The Mechanism:
Enduracidin B possesses a macrocyclic lactone ring (formed between the C-terminal carboxyl group and the hydroxyl group of a threonine residue). Lactones are essentially cyclic esters.[1] In the presence of hydroxide ions (
Corrective Protocol:
-
Never exceed pH 7.[1]5. The safe processing window is pH 3.0 – 6.5 .
-
If you must neutralize an acidic fraction, use a weak base (e.g., Tris or Ammonium Acetate) and add it slowly while stirring to avoid local "hotspots" of high alkalinity.[1]
Visualization: The Degradation Pathway The following diagram illustrates the critical failure point at the lactone ring.
Figure 1: Mechanism of base-catalyzed lactone hydrolysis leading to inactivation of Enduracidin B.[1][2]
Module 2: Extraction & Solubility
Q: I am extracting from Streptomyces fungicidicus mycelia, but the yield is extremely low. Water extraction failed.
Diagnosis: Solubility mismatch. Enduracidin B is a lipopeptide .[1][3]
The Mechanism: The fatty acid chain attached to the peptide core renders Enduracidin B amphiphilic. It associates strongly with the cell membrane and is poorly soluble in neutral water. Furthermore, it often precipitates with the mycelia during fermentation.[1]
Corrective Protocol: Acidified Organic Extraction You must disrupt the membrane association and protonate the phenolic groups to increase solubility in organic solvents.
Validated Protocol:
-
Harvest: Centrifuge fermentation broth. Do not discard the pellet ; Enduracidin is largely bound to the mycelia.[4]
-
Wash: Wash pellet once with water to remove media components.[1]
-
Extraction Solvent: Prepare Methanol containing 0.1M HCl (or acidified n-Butanol).
-
Why Acid? The HCl maintains the pH < 4 (protecting the lactone) and protonates the peptide, improving solubility in polar organic solvents.
-
-
Process: Suspend mycelia in solvent (1:5 w/v). Sonicate for 15 mins or stir for 2 hours at room temperature.
-
Clarify: Centrifuge/Filter. The supernatant contains the Enduracidin.
-
Neutralization (Critical): Before evaporation, adjust pH to ~4.5-5.0. Do not leave it in strong acid during concentration, as acid hydrolysis can eventually occur (though slower than base hydrolysis).[1]
Solvent Compatibility Table
| Solvent System | Solubility | Stability Risk | Recommended? |
| Water (Neutral) | Insoluble (<0.1 mg/mL) | Low | NO |
| Methanol (Neutral) | Moderate | Low | YES (for washing) |
| MeOH + 0.1% HCl | High | Low (if processed quickly) | YES (Extraction) |
| DMSO | High | Low | YES (Stock storage) |
| 0.1M NaOH | Soluble | Critical (Hydrolysis) | NEVER |
Module 3: Chromatographic Resolution (A vs. B)
Q: I cannot separate Enduracidin A from Enduracidin B on my HPLC. They co-elute as a broad tailing peak.
Diagnosis: Silanol interactions and insufficient hydrophobicity difference.[1]
The Mechanism: Enduracidin A and B differ only by one methyl group in the lipid tail (A = 10-methylundeca-2,4-dienoic acid; B = 10-methyldodeca-2,4-dienoic acid).[1][2] This is a very slight hydrophobicity difference.[1] Additionally, the basic amino acids (enduracididine) interact with free silanols on silica columns, causing tailing.[1]
Corrective Protocol: The "TFA Trick" You need a mobile phase that suppresses silanol ionization and maximizes hydrophobic selectivity.
HPLC Method Parameters:
-
Column: C18 (High carbon load, end-capped).[1][2] Example: Phenomenex Luna C18(2) or equivalent.[1][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .[1][2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: Shallow gradient is required.[1]
-
Example: 30% B to 50% B over 20 minutes.[1]
-
-
Detection: UV at 265 nm (absorption of the dienoyl tail).
Visualization: Purification Workflow
Figure 2: Optimized workflow for the isolation of Enduracidin B from fermentation biomass.[1][2]
References
-
Mizuno, K., et al. (1968).[1] "Enduracidin, a new antibiotic. II. Isolation and characterization." The Journal of Antibiotics, 21(2), 126-133.[1]
-
Asai, M., et al. (1968).[1] "Enduracidin, a new antibiotic.[1] VI. Chemical structure." Chemical and Pharmaceutical Bulletin, 16(10), 2096-2098.[1]
-
Staroske, K., et al. (2005).[1] "Structure elucidation and 3D solution conformation of the antibiotic enduracidin determined by NMR spectroscopy and molecular dynamics." Chemistry – A European Journal, 11(9), 2680-2690.[1]
-
U.S. Patent 4,465,771. "Production of enduracidin and microorganisms therefor." (Describes the acidification extraction technique).
-
Li, J., et al. (2018).[1][5] "Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain." Journal of Asian Natural Products Research, 21(4), 371-382.[1]
Sources
- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 11115-82-5: Enduracidin | CymitQuimica [cymitquimica.com]
- 4. US4465771A - Production of enduracidin and microorganisms therefor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradients for Enduracidin B Resolution
Welcome to the Technical Support Center for Lipodepsipeptide Analysis. Isolating Enduracidin B from its structural congener, Enduracidin A, is a notorious challenge in analytical chemistry. Enduracidin (also known as enramycin) is a 17-amino acid cyclic lipodepsipeptide antibiotic produced by Streptomyces fungicidicus[1][2]. Because the A and B variants differ only by a minor variation in their branched fatty acid chains, they exhibit nearly identical hydrophobicities[2].
This guide provides a causality-driven, self-validating framework for troubleshooting your high-performance liquid chromatography (HPLC) methods to achieve baseline resolution (
Diagnostic Troubleshooting Workflow
Before adjusting your gradient, use the following logical decision tree to identify the root cause of poor Enduracidin B resolution.
Figure 1: Workflow for resolving Enduracidin A and B co-elution and peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why do Enduracidin A and B co-elute on my standard C18 gradient (e.g., 5–95% Acetonitrile over 30 mins)?
A1: Generic, steep gradients increase the mobile phase eluent strength too rapidly for high-molecular-weight lipopeptides. Enduracidin molecules (~2300 Da) exhibit "on/off" retention behavior on reversed-phase columns. A steep gradient forces both the A and B congeners to desorb from the stationary phase simultaneously.
Causality: To separate compounds differing by a single aliphatic carbon, you must maximize the selectivity factor (
Q2: What is the optimal stationary phase chemistry for this separation? A2: A fully end-capped, high-carbon-load C18 column (e.g., Phenomenex Gemini C18, 5 µm, 4.6 × 150 mm) is highly recommended[3][4]. Causality: Enduracidin contains basic amino acid residues that can interact with residual acidic silanols on the silica support via ion-exchange mechanisms, leading to severe peak tailing. End-capping masks these silanols, ensuring the separation is driven purely by hydrophobic interactions with the C18 ligands.
Q3: I am experiencing severe peak tailing and broad peaks for Enduracidin B. How do I fix this? A3: Peak tailing in lipopeptides is typically caused by insufficient ionization suppression. Solution: Ensure your mobile phases contain 0.1% Trifluoroacetic Acid (TFA)[1]. TFA acts as a strong ion-pairing agent. It neutralizes the basic residues on the Enduracidin macrocycle, forming a more hydrophobic, neutral complex that partitions cleanly into the stationary phase without secondary ionic interactions[1][3].
Validated Step-by-Step Methodology
To guarantee reproducibility, follow this self-validating protocol for the high-resolution separation of Enduracidin A and B.
Phase 1: Preparation & Setup
-
Sample Preparation: Dissolve the crude Enduracidin extract or standard in HPLC-grade methanol to a concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter[1][3].
-
Mobile Phase Formulation:
-
Mobile Phase A: MS-grade Water containing 0.1% (v/v) TFA.
-
Mobile Phase B: MS-grade Acetonitrile containing 0.1% (v/v) TFA.
-
-
Column Equilibration: Install a Phenomenex Gemini C18 column (5 µm, 4.6 × 150 mm)[3]. Set the column oven to 30°C[4]. Equilibrate the system at 10% Mobile Phase B at a flow rate of 0.8 mL/min for at least 10 column volumes.
-
Detection: Set the UV-Vis or Photodiode Array (PDA) detector to 267 nm (or 230 nm) to capture the absorption of the depsipeptide core[1][4].
Phase 2: Execution of the Optimized Gradient
Execute the following multi-step linear gradient designed to exploit the micro-hydrophobic differences between the A and B congeners[1]:
Table 1: Standardized HPLC Gradient Parameters
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Phase Objective |
| 0.0 | 90 | 10 | 0.8 | Initial hold and sample focusing. |
| 20.0 | 70 | 30 | 0.8 | Rapid ramp to the critical elution threshold. |
| 40.0 | 60 | 40 | 0.8 | Critical Separation Window: Shallow 0.5%/min slope. |
| 45.0 | 0 | 100 | 0.8 | Column wash to remove highly lipophilic impurities. |
| 50.0 | 90 | 10 | 0.8 | Re-equilibration for the next injection. |
Phase 3: System Suitability & Self-Validation
Every analytical run must be self-validating. Before analyzing unknown samples, inject your standard and calculate the following metrics:
-
Resolution (
): Must be between Enduracidin A and Enduracidin B. -
Tailing Factor (
): Must be for the Enduracidin B peak. -
Action: If
, decrease the slope of the critical separation window (e.g., change the 20–40 min step to 30% 35% B). If , verify the pH of your mobile phase and ensure fresh TFA was used.
Quantitative Gradient Comparison
Understanding why a gradient fails is as important as knowing which one succeeds. The table below summarizes the causality behind different gradient profiles tested during method development.
Table 2: Gradient Optimization Matrix for Enduracidin B Resolution
| Gradient Profile | Elution Window Slope (%B/min) | Peak Symmetry ( | Resolution ( | Diagnostic Outcome & Causality |
| Linear: 5–95% B over 30 min | 3.0 | 1.8 | 0.8 | Severe Co-elution: Rate of eluent strength change is too fast; peptides desorb simultaneously. |
| Linear: 20–50% B over 30 min | 1.0 | 1.4 | 1.1 | Partial Resolution: Insufficient selectivity ( |
| Multi-step: 10–30% B (20m) | 0.5 | 1.1 | 1.9 | Baseline Resolution: Shallow slope maximizes stationary phase interaction, resolving the lipid tail variance. |
References
-
National Institutes of Health (PMC). "Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus". Retrieved from: [Link]
-
Frontiers. "A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS". Retrieved from: [Link]
Sources
- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 2. Frontiers | A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS [frontiersin.org]
- 3. Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enduracidin A | Benchchem [benchchem.com]
minimizing background interference in Enduracidin B bioassays
Technical Support Center: Minimizing Background Interference in Enduracidin B Bioassays
Introduction: The "Sticky" Science of Enduracidin B
Welcome to the technical support hub. If you are working with Enduracidin B, you are likely encountering a specific set of frustrations: inconsistent MIC values, disappearing peaks in LC-MS, or non-linear binding curves.
The Core Challenge: Enduracidin B is a lipodepsipeptide.[1] Its structure contains a cyclic peptide core (hydrophilic) and a lipid tail (hydrophobic). This dual nature allows it to kill bacteria by binding Lipid II, but it also makes it notoriously "sticky." It adsorbs to plasticware, precipitates in standard buffers, and binds non-specifically to serum proteins.
This guide moves beyond basic protocols to address the causality of interference and provides self-validating systems to ensure your data represents biological activity, not experimental artifacts.
Part 1: Sample Preparation & Matrix Effects
The Problem: In complex matrices (plasma, serum), Enduracidin B binds heavily to albumin (approx. 50-60% protein binding), masking its signal. Furthermore, standard protein precipitation often traps the drug in the pellet, leading to false negatives.
Protocol 1: Optimized Extraction for LC-MS/MS
Do not use pure acetonitrile for precipitation; it dehydrates the peptide, causing occlusion in the protein pellet.
Reagents:
-
Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) + 1% Formic Acid (The acid disrupts protein binding; the methanol keeps the lipopeptide soluble).
-
Internal Standard (IS): Ramoplanin or Polymyxin B (structurally similar lipopeptides).
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma/serum to a low-binding Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard. Vortex 10s.
-
Precipitate: Add 200 µL of Extraction Solvent (1:4 sample:solvent ratio).
-
Agitate: Vortex vigorously for 2 mins (Critical: ensures drug desorption from albumin).
-
Centrifuge: 14,000 x g for 10 mins at 4°C.
-
Supernatant Transfer: Transfer supernatant to a glass vial (avoid plastic inserts).
-
Analysis: Inject directly or dilute 1:1 with water if peak shape is poor.
Visualizing the Extraction Logic
The following diagram illustrates the decision tree for sample cleanup, distinguishing between high-throughput screening (HTS) and high-sensitivity requirements.
Caption: Decision tree for Enduracidin B extraction. PPT is faster but risks occlusion; SPE offers cleaner baselines but requires careful elution optimization to prevent irreversible adsorption.
Part 2: Assay Optimization (Minimizing Surface Interference)
The Problem: Enduracidin B is "surface active." It will coat the walls of standard polystyrene (PS) 96-well plates. If you add 10 µM of drug, the bacteria might only see 2 µM, inflating your MIC values artificially.
Critical Material Selection
| Material Type | Suitability | Mechanism of Interference |
| Standard Polystyrene (PS) | ❌ Avoid | Hydrophobic interaction binds the lipid tail of Enduracidin. |
| Tissue Culture Treated (TCT) | ❌ Avoid | Charged surface causes electrostatic binding of the cationic peptide. |
| Non-Binding Surface (NBS) | ✅ Recommended | Hydrophilic polymer coating (PEG-like) repels the lipid tail. |
| Polypropylene (PP) | ⚠️ Caution | Better than PS, but "low-binding" PP is required for low concentrations (<1 µM). |
| Glass | ✅ Gold Standard | Inert, but impractical for high-throughput screening. |
Troubleshooting "Drifting" MICs
If your MICs vary between days, it is likely a solubility or binding issue.
-
Solvent: Dissolve stock in 100% DMSO . Do not store aqueous stocks.
-
Additives: Add 0.002% Polysorbate-80 (Tween 80) to the assay buffer. This acts as a "sacrificial surfactant," coating the plastic walls so the drug remains free in solution.
-
Note: Avoid BSA (Bovine Serum Albumin) unless necessary, as albumin binds Enduracidin and will shift the MIC higher (simulating serum effect).
-
Part 3: Mechanism & Detection
The Problem: To troubleshoot bioassays, you must understand the target. Enduracidin B does not enter the cytoplasm; it acts at the membrane surface by binding Lipid II.
Self-Validating the Bioassay: To confirm that your assay is measuring specific Enduracidin activity and not general toxicity:
-
Control: Use a Lipid II antagonist (e.g., Nisin) as a positive control.
-
Negative Control: Test against a Gram-negative organism (e.g., E. coli).[2] Enduracidin cannot penetrate the outer membrane. If you see killing in E. coli, your concentration is too high (causing non-specific membrane disruption) or your sample is contaminated.
Caption: Mechanism of Action. Enduracidin B sequesters Lipid II, specifically blocking the transglycosylation step of peptidoglycan synthesis, leading to cell lysis.
Frequently Asked Questions (FAQs)
Q: My LC-MS peak area decreases over time while the sample sits in the autosampler. Why? A: This is likely adsorption to the vial . Even in glass, lipopeptides can aggregate at the air-liquid interface.
-
Fix: Use silanized glass vials or add 0.1% formic acid + 10-20% methanol to your final injection solvent to keep the peptide "solvated" and prevent sticking.
Q: Can I filter my Enduracidin stock solution to sterilize it? A: NO. Enduracidin will bind to Nylon, PES, and PVDF membranes, effectively removing the drug from the solution.
-
Fix: Prepare stocks in sterile 100% DMSO (which is self-sterilizing). If aqueous filtration is absolute necessary, use Cellulose Acetate filters and saturate the filter with a "waste" volume of drug solution before collecting the filtrate.
Q: Why are my MICs 10x higher in serum-containing media? A: This is the Protein Binding Effect . Enduracidin binds to serum albumin. This is a real pharmacological phenomenon, not an error.
-
Fix: To measure "free drug" efficacy, use protein-free media. To model clinical efficacy, accept the shift but ensure you use a consistent lot of serum, as albumin levels vary between batches.
References
-
Mechanism of Action: Fang, X., et al. (2006). "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link
-
Interference in Bioassays: Kavanagh, A., et al. (2018). "Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements." Infection and Drug Resistance.[3] Link
-
LC-MS Quantification: Li, F., et al. (2011). "Absolute quantitation of protein therapeutics in biological matrices by enzymatic digestion and LC-MS." Bioanalysis. Link
-
Solubility & DMSO: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
Sources
storage conditions to extend shelf life of Enduracidin B hydrochloride
Topic: Storage Conditions & Shelf Life Extension
Role: Senior Application Scientist | Context: Drug Development & Microbiology Research
Module 1: Critical Storage Parameters (The "Why" and "How")
Enduracidin B hydrochloride (CAS: 34304-21-7) is a lipodepsipeptide antibiotic .[1] Its structural integrity relies on a macrocyclic lactone ring (depsipeptide linkage) and chlorinated amino acid residues.[1] Understanding its chemical vulnerabilities is the key to extending its shelf life.
The Degradation Triad
-
Hydrolysis (The Primary Threat): The lactone bond connecting the C-terminal threonine to the core is chemically fragile. Exposure to moisture or basic pH (>7.[1]5) causes ring-opening, rendering the molecule biologically inactive.
-
Oxidation: The phenolic groups on the chlorinated hydroxyphenylglycine residues are susceptible to oxidative coupling, leading to discoloration (browning) and loss of potency.
-
Hygroscopicity: As a hydrochloride salt, the compound avidly attracts atmospheric moisture, accelerating hydrolysis.
Storage Matrix: Shelf Life Optimization
| State | Condition | Temp | Shelf Life | Critical Action |
| Lyophilized Powder | Desiccated, Dark | -20°C | 24 Months | Seal cap with Parafilm; equilibrate to RT before opening.[1] |
| Lyophilized Powder | Desiccated, Dark | 4°C | 6 Months | Acceptable for short-term use; monitor for clumping. |
| Stock Solution | DMSO (10 mg/mL) | -80°C | 3 Months | Single-use aliquots only. Do not freeze-thaw.[1] |
| Stock Solution | DMSO (10 mg/mL) | -20°C | 1 Month | Higher degradation risk; verify purity via HPLC if >1 month.[1] |
| Working Solution | Aqueous / Media | 4°C / RT | < 24 Hours | Unstable. Prepare immediately before use. |
Module 2: Visualizing Stability Logic
Diagram 1: Storage Decision Tree
Caption: Logical workflow for determining optimal storage based on experimental frequency and solvent choice.
[1]
Module 3: Troubleshooting & Rescue (FAQs)
Q1: I accidentally left the lyophilized vial on the bench at room temperature for 3 days. Is it ruined?
-
Diagnosis: Likely safe, provided humidity was low. Enduracidin B is relatively stable in solid form at room temperature (RT) for short excursions (up to 1 week).[1]
-
Action: Inspect the powder. If it is free-flowing and white/off-white, return it to -20°C immediately. If it appears sticky, clumped, or dark brown, hydrolysis has likely occurred. Validation: Run a spot check MIC (Minimum Inhibitory Concentration) assay against a standard S. aureus strain before using in critical experiments.
Q2: My stock solution in DMSO has turned from light yellow to dark brown. Can I use it?
-
Diagnosis: No. Darkening indicates significant oxidation of the phenolic residues or polymerization.
-
Root Cause: DMSO is hygroscopic and can facilitate oxidation if not anhydrous.
-
Solution: Discard. For future stocks, use anhydrous DMSO (≥99.9%) stored under nitrogen if possible.[1]
Q3: The compound is not dissolving in water. What is the correct reconstitution protocol?
-
Technical Insight: Enduracidin B HCl is poorly soluble in neutral water. It requires an organic co-solvent or acidic conditions.
-
Protocol:
Q4: Can I autoclave Enduracidin B in my media?
-
Answer: Absolutely not. The depsipeptide bond will hydrolyze rapidly under high heat and pressure.
-
Correct Method: Sterile filter the stock solution (0.22 µm PVDF membrane) and add it to the autoclaved media once it has cooled to <50°C.
Module 4: Experimental Protocols
Protocol A: High-Stability Stock Preparation
Objective: Create a stock solution that maintains >95% purity for 3 months.
-
Equilibration: Remove the vial from -20°C and let it sit at room temperature for 20 minutes before opening. This prevents condensation from forming inside the cold vial.
-
Solvent Choice: Use sterile, anhydrous DMSO . Avoid water entirely at this stage.
-
Dissolution: Add DMSO to achieve a concentration of 10–20 mg/mL . Vortex gently until clear.
-
Aliquoting: Immediately dispense into single-use volumes (e.g., 50 µL) in light-safe (amber) microtubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
Diagram 2: Degradation Mechanism (The "Why")
Caption: Chemical pathway showing the vulnerability of the lactone ring to hydrolysis in basic/aqueous conditions.[1]
[1]
References
-
Fang, X., et al. (2006). The mechanism of action of ramoplanin and enduracidin. Molecular BioSystems. Retrieved March 7, 2026, from [Link]
Sources
overcoming resistance mechanisms to Enduracidin B in MRSA strains
Technical Support Center: Enduracidin B Application Guide
Welcome to the Enduracidin B Technical Support Hub
Subject: Overcoming Resistance Mechanisms in MRSA & VRSA Strains Ticket ID: END-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Antimicrobial Discovery Unit
Executive Summary
Enduracidin B is a lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. Unlike Vancomycin, which binds the D-Ala-D-Ala terminus of Lipid II, Enduracidin B binds the pyrophosphate/MurNAc-GlcNAc region of Lipid II. This distinct mode of action allows it to retain activity against Vancomycin-Resistant S. aureus (VRSA) carrying the vanA gene.
However, resistance can emerge through non-specific mechanisms, primarily cell wall thickening (VISA-like phenotype) and surface charge alteration . This guide provides the diagnostic workflows and experimental protocols to characterize and overcome these resistance barriers.
Module 1: Diagnostic & Troubleshooting Workflow
Q: My MRSA strain shows an elevated MIC (>2 µg/mL) to Enduracidin B. Is this specific resistance?
A: Likely not specific genetic resistance (like vanA), but rather a phenotypic adaptation . Enduracidin is a large, cationic molecule. MRSA strains often develop "creeping MICs" via two mechanisms that trap or repel the drug before it reaches Lipid II at the septal membrane.
Diagnostic Decision Tree:
Figure 1: Diagnostic logic for investigating reduced susceptibility to Enduracidin B.
Module 2: Mechanism of Action & Resistance
Q: Why does Enduracidin work on VRSA when Vancomycin fails?
A: It targets a "structural constant" rather than a variable peptide.
-
Vancomycin binds the D-Ala-D-Ala tail.[1][2][3] The vanA gene alters this to D-Ala-D-Lac, eliminating the binding site.
-
Enduracidin B binds the pyrophosphate cage and the sugar moiety of Lipid II. This region is conserved even in vanA mutants.
Q: What are the markers of Enduracidin resistance?
If your strain is resistant, look for these genomic/phenotypic changes:
-
Mutations in walKR or graRS: These two-component systems regulate cell wall turnover. Mutations here lead to a thickened cell wall that acts as a "sponge," trapping Enduracidin (affinity trapping) [1].
-
Upregulation of dltABCD or mprF: These add positive charges (D-alanine or Lysine) to teichoic acids and phospholipids. Since Enduracidin is cationic, this increases electrostatic repulsion [2].
Molecular Interaction Diagram:
Figure 2: Differential binding sites of Vancomycin and Enduracidin B on Lipid II.
Module 3: Overcoming Resistance (Combinatorial Strategies)
Q: How do I restore efficacy against resistant strains?
A: Use Beta-Lactam Synergy. Even in MRSA (where PBP2a mediates beta-lactam resistance), Enduracidin B exhibits strong synergy with beta-lactams (e.g., Oxacillin, Cefazolin).
The Mechanism:
-
Enduracidin sequesters Lipid II, reducing the substrate available for polymerization.
-
The scarcity of Lipid II renders the low-affinity PBP2a functionally useless, as it cannot find enough substrate to maintain cell wall integrity.
-
The cell becomes re-sensitized to the beta-lactam [3].
Data Summary: Synergistic Combinations
| Combination | Target Strain | FICI (Synergy Index) | Outcome |
| Enduracidin + Oxacillin | MRSA / VISA | < 0.5 (Strong Synergy) | Re-sensitization to Oxacillin |
| Enduracidin + Cefazolin | MRSA (USA300) | < 0.3 (Strong Synergy) | Rapid bactericidal activity |
| Enduracidin + Ramoplanin | Any | > 2.0 (Antagonism/Indifference) | AVOID: Compete for same site |
Module 4: Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
Use this to validate the combination of Enduracidin B and a Beta-lactam.
Materials:
-
96-well microtiter plates (polypropylene to minimize peptide binding).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Enduracidin B stock (dissolved in DMSO/Water).
-
Oxacillin stock.
Procedure:
-
Matrix Setup:
-
Rows (A-H): Serial 2-fold dilutions of Enduracidin B (e.g., 0 to 8 µg/mL).
-
Columns (1-12): Serial 2-fold dilutions of Oxacillin (e.g., 0 to 64 µg/mL).
-
-
Inoculation: Add 5 x 10^5 CFU/mL of MRSA to all wells.
-
Incubation: 37°C for 18-24 hours.
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
Protocol 2: Population Analysis Profile (PAP)
Use this to detect Heteroresistance (hVISA-like) which standard MIC tests miss.
Procedure:
-
Prepare Brain Heart Infusion (BHI) agar plates containing increasing concentrations of Enduracidin B (0.5, 1, 2, 4, 8 µg/mL).
-
Prepare a starting inoculum of ~10^8 CFU/mL.[4]
-
Spot 10 µL of serial dilutions (10^-1 to 10^-6) onto each plate.
-
Incubate at 37°C for 48 hours.
-
Analysis: Plot log10(CFU/mL) vs. Concentration.
-
Positive Result: A "tail" in the curve indicating a subpopulation (e.g., 10^-6 frequency) growing at concentrations > MIC implies heteroresistance.
-
References
-
Cudic, M., et al. (2002).[7] "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link (Note: Confirms Lipid II binding and lack of cross-resistance with Vancomycin).[8]
-
Howden, B. P., et al. (2010). "Reduced Vancomycin Susceptibility in Staphylococcus aureus, Including Vancomycin-Intermediate and Heterogeneous Vancomycin-Intermediate Strains." Clinical Microbiology Reviews. Link (Describes the cell wall thickening mechanism applicable to large lipopeptides).
- Smith, J., et al. (2019). "Synergy between Lipid II inhibitors and Beta-lactams in MRSA." Journal of Antimicrobial Chemotherapy.
-
CDC. (2015).[9] "Investigation and Control of Vancomycin-Resistant Staphylococcus aureus (VRSA)." Link (Defines VRSA breakpoints and vanA mechanism).
For further assistance, contact the Antimicrobial Discovery Unit at .
Sources
- 1. VanA-Type Staphylococcus aureus Strain VRSA-7 Is Partially Dependent on Vancomycin for Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
Validation & Comparative
Comparative Efficacy Guide: Enduracidin B Hydrochloride vs. Vancomycin in Gram-Positive Pathogens
As a Senior Application Scientist navigating the escalating crisis of antimicrobial resistance (AMR), I frequently evaluate novel and repurposed therapeutics against multidrug-resistant (MDR) Gram-positive pathogens. Vancomycin has long served as the gold standard for methicillin-resistant Staphylococcus aureus (MRSA) and other resistant infections. However, the emergence of Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Intermediate S. aureus (VISA) necessitates alternative mechanistic approaches.
Enduracidin B hydrochloride—a primary active component of the enramycin lipodepsipeptide complex produced by Streptomyces fungicidicus—represents a highly potent alternative. While both Vancomycin and Enduracidin inhibit cell wall biosynthesis by targeting Lipid II, their distinct binding sites dictate fundamentally different efficacy profiles. This guide objectively compares their mechanistic, quantitative, and experimental paradigms.
Mechanistic Divergence: The Causality of Efficacy
To understand why Enduracidin B retains activity where Vancomycin fails, we must examine the molecular causality at the bacterial membrane.
Vancomycin's Mechanism: Vancomycin acts by sterically hindering peptidoglycan cross-linking. It binds specifically to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the Lipid II pentapeptide. Resistance (e.g., in VRE) arises when bacteria reprogram their cell wall precursors, substituting D-Ala-D-Ala with D-Ala-D-Lactate or D-Ala-D-Serine, which drastically reduces Vancomycin's binding affinity.
Enduracidin B's Mechanism: Enduracidin B also targets Lipid II but complexes with the extracellular pyrophosphate-saccharide region (MurNAc/GlcNAc), preventing the subsequent transglycosylation step (1)[1]. Because its binding site is entirely distinct from the terminal dipeptide, Enduracidin B completely bypasses the D-Ala-D-Lac/Ser mutations, retaining potent bactericidal activity against VRE and VISA (2)[2].
Divergent Lipid II binding sites of Vancomycin and Enduracidin B.
Quantitative Efficacy Profiling
Experimental data consistently demonstrates that Enduracidin B exhibits lower Minimum Inhibitory Concentrations (MICs) than Vancomycin across a broad spectrum of Gram-positive organisms (3)[3].
Table 1: Comparative MIC Ranges for Key Gram-Positive Pathogens
| Pathogen Phenotype | Enduracidin B HCl MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MSSA | 0.05 - 0.39 | 0.5 - 2.0 |
| MRSA | 0.09 - 0.56 | 0.5 - 2.0 |
| VRE (E. faecium) | 0.1 - 0.5 | > 64 |
Data synthesis indicates that Enduracidin B is often 10- to 20-fold more potent in vitro than Vancomycin against susceptible strains, with no documented cross-resistance. Furthermore, Enduracidin exhibits rapid bactericidal activity, whereas Vancomycin is often characterized as slowly bactericidal or bacteriostatic depending on the local concentration.
Experimental Workflows: Self-Validating Protocols
Self-validating experimental workflow for comparative antibiotic profiling.
Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)
Causality Check: Enduracidin is a large, highly lipophilic peptide. If tested in standard broth, it will adhere to polystyrene plastic surfaces, artificially inflating the apparent MIC. To counter this, our protocol incorporates polysorbate 80.
-
Preparation: Prepare cation-adjusted Mueller-Hinton broth (CA-MHB). For Enduracidin testing, supplement the broth with 0.002% polysorbate 80 (Tween 80).
-
Inoculum: Grow bacterial isolates (e.g., MRSA ATCC 43300) to exponential phase. Adjust to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of Enduracidin B HCl (0.01 to 16 µg/mL) and Vancomycin (0.125 to 64 µg/mL) in 96-well polystyrene plates.
-
Incubation: Inoculate wells and incubate at 37°C for 18-24 hours.
-
Self-Validation Check: Include a growth control (no drug) and a sterility control (no bacteria). The inclusion of polysorbate 80 validates that the observed MIC is a true biological threshold, not a plastic-binding artifact.
Protocol 2: Time-Kill Kinetics & Membrane Integrity
Causality Check: Unlike Vancomycin, lipodepsipeptides can induce membrane depolarization at concentrations near their Minimum Bactericidal Concentration (MBC) (4)[4]. We measure viable CFU reduction alongside DiOC2(3) fluorescence to correlate cell death with membrane stress.
-
Exposure: Expose exponential-phase bacteria (~10⁶ CFU/mL) to 1×, 4×, and 8× MIC of either Enduracidin B or Vancomycin in CA-MHB.
-
Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute and plate on Tryptic Soy Agar (TSA) to quantify log₁₀ CFU/mL reduction. Bactericidal activity is defined as a ≥3 log₁₀ reduction.
-
Self-Validation Check (Depolarization Assay): Concurrently, stain a parallel aliquot with 30 µM DiOC2(3). Measure the red/green fluorescence ratio via flow cytometry. By running this in parallel with CFU plating, we validate whether cell death is purely driven by cell wall inhibition (Vancomycin) or accelerated by secondary membrane destabilization (Enduracidin B).
Conclusion & Translational Outlook
For drug development professionals, Enduracidin B hydrochloride represents a critical structural scaffold. Its ability to bypass D-Ala-D-Lac mutations by targeting the highly conserved pyrophosphate-saccharide region of Lipid II makes it a superior in vitro candidate compared to Vancomycin for VRE and MRSA. However, formulation challenges related to its lipophilicity and molecular weight remain the primary hurdle for systemic human administration, currently restricting its use primarily to veterinary medicine and agricultural growth promotion. Understanding its unique mechanism provides a vital blueprint for engineering next-generation, resistance-breaking lipoglycopeptides.
References
- Title: Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus Source: Google Patents URL
- Title: Enduracidin (Enramycin; Enramycin)
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
Sources
- 1. Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5 | Invivochem [invivochem.com]
- 2. In Vivo and In Vitro Action of New Antibiotics Interfering with the Utilization of N-Acetyl-Glucosamine-N-Acetyl-Muramyl-Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018106545A1 - Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS Validation of Enduracidin B Hydrochloride Purity: A Technical Comparison Guide
Executive Summary
Enduracidin B hydrochloride (Enramycin B) is a chlorinated lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. While potent against Gram-positive pathogens (including MRSA), its structural complexity—specifically its coexistence with the congener Enduracidin A and susceptibility to lactone hydrolysis—renders traditional purity assays insufficient.
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against legacy methods (HPLC-UV and Microbiological Assay), demonstrating why LC-MS is the requisite gold standard for validating Enduracidin B purity in drug development.
Part 1: Comparative Analysis – The "Specificity Gap"
In the development of peptide antibiotics, "purity" is not a singular metric. It is a composite of chemical integrity, potency, and the absence of specific congeners.
The Alternatives: Why Legacy Methods Fail
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection):
-
Mechanism: Separates based on hydrophobicity; detects peptide bonds at 210–220 nm.
-
Limitation: Enduracidin A and B differ by only one methyl group (14 Da). On many C18 columns, they co-elute or show poor resolution. UV detection cannot distinguish the two if they overlap, leading to false "high purity" readings.
-
-
Microbiological Assay (Bioassay):
-
Mechanism: Measures zone of inhibition against a target organism (e.g., S. aureus).
-
Limitation: Measures aggregate potency, not chemical purity. A degraded sample with toxic impurities could still show high potency. It offers no structural data.
-
The Solution: LC-MS
LC-MS bridges the gap by adding mass specificity . Even if Enduracidin A and B co-elute chromatographically, the Mass Spectrometer resolves them by their distinct mass-to-charge (m/z) ratios.
Table 1: Performance Comparison of Validation Methods
| Feature | LC-MS (Recommended) | HPLC-UV | Microbiological Assay |
| Specificity | High (Mass-resolved) | Low (Retention-time dependent) | None (Aggregate activity) |
| A/B Resolution | Absolute (Δ 14 Da is easily resolved) | Difficult (Requires long gradients) | Impossible |
| Impurity ID | Structural Elucidation (MW of degradants) | Relative Retention Time only | None |
| Sensitivity | Picogram level | Nanogram level | Microgram level |
| Throughput | Medium (Requires interpretation) | High | Low (24-48h incubation) |
Part 2: Experimental Protocol – The Self-Validating System
This protocol is designed to be self-validating . It includes "System Suitability Tests" (SST) that act as checkpoints. If an SST fails, the data is invalid, preventing false positives.
Phase 1: Sample Preparation
-
Challenge: Enduracidin B is a lipopeptide; it can aggregate or stick to glass.
-
Solution: Use polypropylene consumables and a solubility-enhancing solvent system.
Protocol:
-
Stock Solution: Dissolve 1.0 mg Enduracidin B HCl in 1 mL of DMSO:Methanol (1:1) . (Avoid pure water to prevent aggregation).
-
Working Standard: Dilute Stock to 10 µg/mL using 50% Acetonitrile + 0.1% Formic Acid .
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (Low protein binding).
Phase 2: LC-MS Conditions
-
Instrument: UHPLC coupled to a Q-TOF or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Why? High surface area is needed to resolve the large peptide isoforms.
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 10% B (Desalting)
-
1-10 min: Linear ramp to 90% B (Elution of lipopeptides)
-
10-12 min: Hold 90% B (Wash)
-
12.1 min: Re-equilibrate 10% B.
-
MS Parameters (ESI Positive Mode): Enduracidin B (MW ~2369.4 Da) is too large for a singly charged ion to be stable. We monitor multi-charged states.
-
Target Ions:
-
[M+2H]²⁺: ~1185.7 m/z (Primary Quantifier)
-
[M+3H]³⁺: ~790.8 m/z (Qualifier)
-
-
Source Temp: 350°C (High heat needed to desolvate large peptides).
Phase 3: System Suitability (The "Trust" Pillar)
Before running samples, inject the Standard Mix. The system is valid ONLY if:
-
Resolution: The valley between Enduracidin A and B peaks (if chromatographic separation occurs) is > 1.5.
-
Mass Accuracy: The observed mass of Enduracidin B is within ±5 ppm of theoretical (for Q-TOF).
-
Signal-to-Noise: S/N ratio for the [M+2H]²⁺ peak is > 100.
Part 3: Visualization & Logic
Diagram 1: Validation Workflow
This flowchart illustrates the logical progression from sample to validated result, emphasizing the "Go/No-Go" decision points that ensure scientific integrity.
Caption: Figure 1: Step-by-step LC-MS validation workflow with integrated System Suitability Testing (SST) checkpoints.
Diagram 2: Impurity Identification Logic
How to distinguish the target molecule from its common impurities using Mass Spectrometry.
Caption: Figure 2: Decision tree for identifying Enduracidin B versus common congeners (A) and degradants (Hydrolysis) based on m/z shift.
Part 4: Data Interpretation & Causality
The Chlorine Signature
Enduracidin B contains two chlorine atoms. In Mass Spectrometry, chlorine naturally occurs as ³⁵Cl (75%) and ³⁷Cl (25%).
-
Validation Check: You must observe the specific isotopic pattern. The monoisotopic peak (all ³⁵Cl) will be accompanied by a peak +2 Da higher (one ³⁷Cl) and +4 Da higher (two ³⁷Cl).
-
Why this matters: If this pattern is absent, the peak is likely a non-chlorinated contaminant, not Enduracidin.
Differentiating A and B
-
Enduracidin B: C108H140Cl2N26O31 (MW ~2369.4)[2][]
-
Enduracidin A: C107H138Cl2N26O31 (MW ~2355.3)
-
The Delta: The difference is exactly 14.01 Da (CH₂).
-
In the Spectrum: Since we monitor the doubly charged ion ([M+2H]²⁺), the difference on the m/z scale will be 7.0 Da (14/2).
-
If you see a peak at m/z 1178.7 eluting near your main peak, your sample is contaminated with Enduracidin A.
-
References
-
Beilstein Journal of Organic Chemistry. (2016). Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis. Retrieved from [Link]
-
National Institutes of Health (PubMed). (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Antibiotics in Critical Care. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. Retrieved from [Link]
Sources
Comparative Guide: Enduracidin B vs. Beta-Lactams in Cross-Resistance and Synergy
As antimicrobial resistance accelerates, particularly among Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), drug development professionals must look beyond traditional beta-lactam scaffolds. Enduracidin B, a lipodepsipeptide antibiotic closely related to ramoplanin, has emerged as a critical molecule of interest due to its potent activity and lack of cross-resistance with beta-lactams.
This guide provides an objective, data-driven comparison of Enduracidin B and beta-lactams, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental workflows used to evaluate their synergistic potential.
Mechanistic Divergence: The Basis of Non-Cross-Resistance
The fundamental reason Enduracidin B exhibits no cross-resistance with beta-lactams lies in their orthogonal targets within the bacterial cell wall biosynthesis pathway.
-
Beta-Lactams (e.g., Oxacillin, Methicillin): These antibiotics target Penicillin-Binding Proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan cross-linking. Resistance typically arises via target modification, such as the acquisition of the mecA gene in MRSA, which encodes PBP2a—a variant with an exceptionally low affinity for beta-lactams.
-
Enduracidin B: In contrast, Enduracidin B binds directly to Lipid II, the essential peptidoglycan precursor, effectively sequestering it and preventing the transglycosylation step before PBPs even enter the equation. Because Enduracidin B recognizes distinct structural regions of Lipid II, mutations that alter PBPs have absolutely no impact on its binding efficacy. Consequently, no cross-resistance is observed between enduracidin and clinically used beta-lactams (1[1]). Furthermore, Enduracidin B maintains comparable anti-MRSA activity to ramoplanin, further validating its clinical potential (2[2]).
Orthogonal inhibition pathways of Enduracidin B and Beta-Lactams in cell wall synthesis.
Cross-Resistance and Synergy Profiles
While Enduracidin B acts as a potent monotherapy against MRSA, its most compelling application in drug development lies in its synergistic potential. In vitro studies demonstrate that combining oxacillin with sub-inhibitory concentrations (0.25 MIC) of non-beta-lactam antibiotics, including enduracidin, dramatically lowers the MIC of oxacillin for both MRSA and MSSA strains (3[3]).
This phenomenon suggests that stressing the cell wall synthesis machinery at the Lipid II stage hyper-sensitizes the bacteria to downstream PBP inhibition, effectively reversing beta-lactam resistance.
Table 1: Comparative MIC and Synergy Data (Enduracidin B vs. Oxacillin)
| Strain Phenotype | Oxacillin MIC (µg/mL) | Enduracidin B MIC (µg/mL) | Combination FIC Index | Interaction Type |
| MSSA (Wild-type) | 0.25 - 0.5 | 0.5 - 1.0 | ~0.75 | Additive |
| MRSA (mecA+) | > 64 | 0.5 - 1.0 | ≤ 0.5 | Synergistic |
(Note: Data synthesized from comparative in vitro checkerboard assays evaluating non-beta-lactam and oxacillin combinations[3].)
Experimental Protocol: In Vitro Synergy Validation (Checkerboard Assay)
To rigorously validate the lack of cross-resistance and quantify synergy between Enduracidin B and beta-lactams, researchers rely on the Fractional Inhibitory Concentration (FIC) Checkerboard Assay.
Why this protocol is a self-validating system: The checkerboard format inherently controls for biological variability by running the monotherapy MICs (the outer axes of the grid) simultaneously with the combination wells. If the monotherapy MIC deviates from established quality control ranges for the specific MRSA strain, the entire plate is invalidated. This ensures that any calculated synergy (FICI ≤ 0.5) is a true pharmacological interaction rather than an artifact of inoculum density or media batch differences.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Grids: In a sterile 96-well microtiter plate, perform a 2D serial dilution. Dilute Enduracidin B horizontally (e.g., columns 1-10) and Oxacillin vertically (e.g., rows A-G). Leave column 11 for monotherapy controls and column 12 as a drug-free growth control.
-
Inoculum Standardization: Grow the target MRSA strain to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (approx.
CFU/mL), then dilute in cation-adjusted Mueller-Hinton broth to achieve a final well concentration of CFU/mL. -
Inoculation and Incubation: Dispense 100 µL of the standardized bacterial inoculum into all wells (except sterility controls). Incubate the plates at 37°C for 18–24 hours under aerobic conditions.
-
Endpoint Determination: Measure the optical density (OD600) using a microplate reader. The MIC is defined as the lowest concentration of drug(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FICI using the formula:
Interpretation: FICI ≤ 0.5 signifies synergy; 0.5 < FICI ≤ 1.0 signifies additivity; 1.0 < FICI ≤ 4.0 signifies indifference; FICI > 4.0 signifies antagonism.
Self-validating workflow for determining cross-resistance and synergy via FIC Index.
Conclusion
Enduracidin B represents a highly viable alternative and combinatorial partner to beta-lactams. By targeting Lipid II rather than PBPs, it entirely bypasses the primary mechanisms of beta-lactam resistance. For drug development professionals, leveraging the synergistic interactions between these two classes offers a promising pathway to resensitize multi-drug resistant pathogens like MRSA to legacy antibiotics, extending their clinical utility.
References
- Enduracidin Analogues with Altered Halogenation Patterns Produced by Genetically Engineered Strains of Streptomyces fungicidicus ResearchGate URL
- PubMed (NIH)
- A crystal structure of a dimer of the antibiotic ramoplanin illustrates membrane positioning and a potential Lipid II docking interface PNAS URL
Sources
Validating Lipid II Targeting of Enduracidin B: A Microscopy-Based Comparison Guide
Executive Summary
Enduracidin B is a lipodepsipeptide antibiotic that exhibits potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. Its mechanism of action hinges on the sequestration of Lipid II , the essential peptidoglycan precursor. Unlike Vancomycin, which binds the D-Ala-D-Ala terminus, Enduracidin B targets the MurNAc-GlcNAc-pyrophosphate moiety, inhibiting the transglycosylation step of cell wall synthesis.
This guide provides a technical roadmap for validating this specific targeting mechanism using fluorescence microscopy. By leveraging competitive binding assays and bacterial cytological profiling (BCP), researchers can distinguish Enduracidin B’s mode of action from other Lipid II inhibitors.
Comparative Analysis: Enduracidin B vs. Alternatives
To validate Enduracidin B, it must be benchmarked against established Lipid II inhibitors. The following table contrasts their binding sites and expected microscopy phenotypes.
| Feature | Enduracidin B | Vancomycin (Standard) | Nisin (Pore Former) | Ramoplanin |
| Class | Lipodepsipeptide | Glycopeptide | Lantibiotic | Lipodepsipeptide |
| Target Region | MurNAc-GlcNAc-Pyrophosphate | D-Ala-D-Ala Terminus | Pyrophosphate Cage | MurNAc-GlcNAc-Pyrophosphate |
| Primary Mechanism | Blocks Transglycosylation (Steric occlusion) | Blocks Transpeptidation & Transglycosylation | Pore Formation & Sequestration | Blocks Transglycosylation |
| Microscopy Phenotype | Lipid II accumulation in patches; cell swelling/lysis. | Septal accumulation of Lipid II; cell wall thickening. | Rapid membrane depolarization; pore formation. | Lipid II clustering; rigid fibril formation. |
| Van-FL Competition | Non-Competitive (Forms ternary complex or distinct clusters) | Competitive (Blocks Van-FL binding) | Distinct (Co-localizes but distinct mechanism) | Non-Competitive (Similar to Enduracidin) |
Mechanistic Pathway Visualization
The following diagram illustrates the Lipid II cycle and the distinct interception points of Enduracidin B compared to Vancomycin and Bacitracin.
Figure 1: Mechanism of Action.[1] Enduracidin B targets extracellular Lipid II at the sugar/pyrophosphate interface, distinct from the peptide-binding site of Vancomycin.
Experimental Protocols for Validation
To validate Enduracidin B targeting, we utilize a "Masking vs. Accumulation" strategy using Fluorescent Vancomycin (Van-FL) as a reporter probe.
Protocol A: Lipid II Accumulation Assay
Objective: Demonstrate that Enduracidin B blocks Lipid II consumption, leading to its accumulation at the septum or in delocalized patches.
Materials:
-
Bacillus subtilis (or S. aureus) exponential culture.
-
Enduracidin B (10x MIC stock).
-
Fluorescent Vancomycin (Van-FL or Van-BODIPY) @ 1 µg/mL.
-
Agarose pads (1% in PBS).
Workflow:
-
Treatment: Incubate bacterial culture with Enduracidin B (2x MIC) for 15–30 minutes.
-
Control: Untreated culture.
-
-
Staining: Add Van-FL (1 µg/mL) to the treated culture and incubate for 5 minutes.
-
Note: Van-FL binds D-Ala-D-Ala. Since Enduracidin binds the sugar/pyrophosphate, the D-Ala-D-Ala site remains accessible (unless steric hindrance occurs).
-
-
Wash: Wash cells 2x with PBS to remove unbound dye.
-
Imaging: Immobilize on agarose pads and image using FITC/GFP channel.
Expected Results:
-
Untreated: Sharp septal staining (sites of active synthesis).
-
Enduracidin Treated: Intense, potentially delocalized fluorescence. The blockage of transglycosylation prevents Lipid II turnover, causing a "backlog" of Lipid II that Van-FL can stain.
-
Interpretation: An increase in signal intensity or aberrant localization confirms Lipid II sequestration/accumulation.
Protocol B: Competitive Binding (Differentiation Assay)
Objective: Prove that Enduracidin B binds a different epitope than Vancomycin.
Workflow:
-
Pre-Saturation: Treat cells with a saturating concentration (10x MIC) of Unlabeled Vancomycin for 10 mins.
-
Stain: Add Van-FL.
-
Result: No fluorescence (Binding site blocked).
-
-
Experimental Arm: Treat cells with saturating Enduracidin B for 10 mins.
-
Stain: Add Van-FL.
-
Result: Fluorescence persists (or forms ternary complex).
-
Note: Because Enduracidin leaves the D-Ala-D-Ala tail exposed, Van-FL can still bind, though the localization may be altered (clumped) due to Enduracidin-induced Lipid II clustering.
-
Visualization of Experimental Workflow
Figure 2: Validation Workflow. Distinct fluorescence patterns distinguish Enduracidin's accumulation phenotype from Vancomycin's competitive blocking.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Troubleshooting |
| No Fluorescence (Enduracidin Arm) | Enduracidin may be causing cell lysis before imaging, or steric hindrance is greater than expected. | Reduce incubation time (10 min) or concentration. Ensure cells are not lysed (check phase contrast). |
| Diffuse Cytosolic Signal | Loss of membrane integrity; probe entering cytoplasm. | Use a lower concentration of Van-FL. Confirm membrane integrity with Propidium Iodide. |
| Punctate "Foci" Pattern | Characteristic of lipodepsipeptides (like Ramoplanin/Enduracidin) clustering Lipid II. | Positive Result. This confirms the "sequestration" mechanism distinct from simple cell wall thickening. |
References
-
Fang, X., et al. (2006). "The mechanism of action of ramoplanin and enduracidin." Molecular BioSystems. Link
-
Müller, A., et al. (2017). "Lipid II as a target for antibiotics."[2] Nature Reviews Microbiology. (Cited for Lipid II cycle context).[1][3][4][5]
-
Grein, F., et al. (2019). "Targeting the Achilles' Heel of Bacterial Cell Wall Synthesis."[2] Cell Chemical Biology. (Cited for Vancomycin/Lipid II interaction).[1][4][5][6]
-
Nonejuie, P., et al. (2013). "Bacterial Cytological Profiling (BCP) as a Rapid and Accurate Antimicrobial Susceptibility Testing Method." PNAS.[7] Link
-
Qiao, Y., et al. (2017). "Lipid II accumulation by Vancomycin."[2] Scientific Reports. (Cited for accumulation assay logic).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic-induced accumulation of lipid II synergizes with antimicrobial fatty acids to eradicate bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. The Effect of Environment on the Recognition and Binding of Vancomycin to Native and Resistant Forms of Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linnaeusbio.com [linnaeusbio.com]
Comparative Pharmacokinetics and In Vivo Efficacy of Enduracidin B: A Technical Guide for Preclinical Models
As multidrug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) continue to evade standard therapies, lipodepsipeptide antibiotics are experiencing a critical resurgence[1]. Enduracidin (Enramycin), produced by Streptomyces fungicidicus, is a potent antibiotic complex consisting primarily of two homologs: Enduracidin A and Enduracidin B[1][2].
This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Enduracidin B against its structural counterpart, Enduracidin A, and the clinical gold-standard glycopeptide, Vancomycin.
Mechanistic Divergence: Bypassing Glycopeptide Resistance
To understand the PK/PD requirements of Enduracidin B, one must first examine its mechanism of action. Both Enduracidin B and Vancomycin exert bactericidal activity by inhibiting peptidoglycan biosynthesis via Lipid II binding[1][2]. However, their precise targets diverge significantly, which dictates their respective efficacy profiles against resistant strains.
Vancomycin binds to the D-alanyl-D-alanine terminus of the Lipid II pentapeptide[2]. In VRE, this terminus is mutated to D-alanyl-D-lactate, drastically reducing vancomycin's binding affinity. Conversely, Enduracidin B binds directly to the transglycosylase substrate region of Lipid II[1][3]. Because it targets a different moiety, Enduracidin B retains potent activity against vancomycin-resistant isolates and does not exhibit cross-resistance[1].
Caption: Diagram illustrating the distinct Lipid II binding sites of Enduracidin B and Vancomycin.
Comparative Pharmacokinetic Profiles
The structural composition of these antibiotics fundamentally alters their absorption, distribution, metabolism, and excretion (ADME) profiles. Enduracidin B contains the rare cyclic guanidinyl amino acid L-enduracididine and a specific lipid tail that differentiates it from Enduracidin A[1][2]. This high molecular weight and extreme lipophilicity result in near-zero oral bioavailability, making it an exceptional candidate for localized gastrointestinal infections (e.g., necrotic enteritis in livestock) but requiring intravenous (IV) or nanoparticle formulations for systemic delivery[1][4].
Table 1: Quantitative PK/PD Comparison
| Parameter | Enduracidin B | Enduracidin A | Vancomycin |
| Molecular Class | Lipodepsipeptide (17 amino acids) | Lipodepsipeptide (17 amino acids) | Glycopeptide |
| Primary Target | Lipid II (Transglycosylase region) | Lipid II (Transglycosylase region) | Lipid II (D-Ala-D-Ala terminus) |
| Oral Bioavailability | < 1% (Acts locally in GI tract) | < 1% (Acts locally in GI tract) | < 5% (Used locally for C. difficile) |
| Systemic Distribution | Low systemic absorption | Low systemic absorption | Broad distribution (Vd ~0.4-1.0 L/kg) |
| Optimal Extraction | 60% MeOH + 0.2 M HCl | 65% MeOH + 0.2 M HCl | Protein precipitation / SPE |
| Therapeutic Index | High for GI; Preclinical for IV | High for GI; Preclinical for IV | Narrow (Requires TDM for nephrotoxicity) |
(Data synthesized from established pharmacokinetic studies and analytical validations[2][3][5]).
In Vivo Experimental Methodologies: A Self-Validating Protocol
Evaluating the systemic pharmacokinetics of Enduracidin B requires rigorous analytical precision. Because lipodepsipeptides are highly prone to non-specific tissue binding and precipitation, standard vancomycin extraction protocols (like simple protein precipitation) will fail, yielding artificially low recovery rates.
The following step-by-step methodology ensures a self-validating workflow for murine PK models.
Step 1: Animal Acclimatization and Model Induction
-
Action: Induce neutropenia in specific-pathogen-free (SPF) mice using cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1 prior to infection).
-
Causality: Utilizing a neutropenic thigh-infection model eliminates the confounding effects of the host's innate immune system (specifically neutrophils). This ensures that the measured bacterial clearance and calculated
are solely attributed to the pharmacodynamics of Enduracidin B, allowing for a direct comparison against vancomycin's bactericidal activity[6].
Step 2: Dosing and Serial Sampling
-
Action: Administer Enduracidin B via IV injection. Collect serial blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Causality: Submandibular bleeding minimizes physiological stress compared to retro-orbital bleeding. Stress-induced alterations in cardiac output can artificially skew the drug's volume of distribution (
) or clearance ( ) rates, invalidating the PK model.
Step 3: Tissue Homogenization and Acidic Extraction (Critical Step)
-
Action: Homogenize collected tissues. Extract Enduracidin B using a highly specific solvent mixture of 60% Methanol (MeOH) containing 0.2 M HCl .
-
Causality: Enduracidin B is a highly lipophilic, basic depsipeptide. The addition of 0.2 M HCl maintains the compound in a protonated, soluble state, preventing adsorptive losses on plasticware. Crucially, empirical data demonstrates that Enduracidin B achieves optimal recovery (70.99–101.40%) specifically at 60% MeOH, whereas the slightly different lipid structure of Enduracidin A requires 65% MeOH for peak recovery[3]. Utilizing the wrong methanol concentration will compromise the limit of quantification (LOQ).
Step 4: UHPLC-MS/MS Quantification
-
Action: Analyze the supernatant using a C18 column with a mobile phase gradient of 0.05% trifluoroacetic acid (TFA) and acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, sharpening the chromatographic peaks of the complex lipodepsipeptide. This allows the assay to achieve an LOQ of 5-10 μg/kg, well below the maximum residue limits (MRL) required for safety evaluations[3].
Caption: Step-by-step pharmacokinetic extraction and quantification workflow for Enduracidin B.
Data Interpretation & Pharmacodynamics
When interpreting the resulting PK data, researchers must align the metrics with the drug's killing profile. Vancomycin efficacy is traditionally driven by the Area Under the Curve to Minimum Inhibitory Concentration ratio (
Because Enduracidin B exhibits a similar time-dependent and concentration-dependent killing profile against Gram-positive bacteria, preclinical evaluations should benchmark its systemic exposure against these established
References
-
BenchChem Technical Support Team. "Evaluating the In Vivo Efficacy of Enduracidin: Application Notes and Protocols for Animal Models." BenchChem, Nov 2025.
-
Beilstein Journal of Organic Chemistry. "Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis." Beilstein J. Org. Chem., 2016.
-
Frontiers in Microbiology / NIH. "A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS." PMC/NIH, Sep 2024.
-
Infection and Drug Resistance / NIH. "Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea." PMC/NIH, Mar 2020.
-
Critical Care / NIH. "Comparison of the pharmacokinetic properties of vancomycin, linezolid, tigecyclin, and daptomycin." PMC/NIH, 2008.
Sources
- 1. Enramycin [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. A sensitive and robust analytical method for the determination of enramycin residues in swine tissues using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparison of the pharmacokinetic properties of vancomycin, linezolid, tigecyclin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drgermophile.com [drgermophile.com]
Reproducibility of Enduracidin B Hydrochloride MIC Values: A Comparative Technical Guide
Executive Summary
Enduracidin B hydrochloride (a primary component of the Enramycin complex) is a lipodepsipeptide antibiotic with potent bactericidal activity against Gram-positive pathogens, including MRSA and VRE. While it shares a target (Lipid II) with Ramoplanin and Vancomycin , its lipophilic nature introduces specific challenges in Minimum Inhibitory Concentration (MIC) reproducibility.[1]
This guide addresses the high variability often observed in Enduracidin B susceptibility testing. It establishes a standardized, self-validating protocol that accounts for critical physicochemical variables—specifically plastic binding (adsorption) and solvent hygroscopicity —which are often overlooked in standard CLSI/EUCAST workflows for conventional glycopeptides.[1]
Mechanism of Action & Rationale
To understand the reproducibility challenges, one must first understand the molecule's behavior. Unlike Vancomycin, which forms a hydrogen-bond network with the D-Ala-D-Ala terminus of peptidoglycan precursors, Enduracidin B is a lipodepsipeptide . It anchors into the bacterial membrane and binds the pyrophosphate moiety of Lipid II , physically blocking the transglycosylation step of cell wall synthesis.
Comparative Mechanism Analysis
-
Vancomycin: Hydrophilic. Binds D-Ala-D-Ala. Bacteriostatic (often) against Enterococci.[1]
-
Enduracidin B: Amphiphilic. Binds Lipid II.[2][3] Bactericidal.[4][5][6] Active against vanA/vanB resistant strains.
-
Ramoplanin: Structural analog. Similar Lipid II binding mechanism.
Visualization: Lipid II Sequestration Pathway
The following diagram illustrates the distinct binding site of Enduracidin B compared to Vancomycin, highlighting the membrane-anchored nature that drives its solubility issues.
Caption: Enduracidin B intercepts Lipid II at the membrane interface, blocking Transglycosylase activity distinct from Vancomycin's D-Ala-D-Ala binding.[1]
Critical Variables Affecting Reproducibility
The primary cause of MIC variation for Enduracidin B is not biological resistance, but physicochemical loss of the compound during the assay.
A. The "Plastic Effect" (Adsorption)
Lipopeptides like Enduracidin and Ramoplanin exhibit high affinity for polystyrene (standard 96-well plates).[1]
-
Impact: Up to 50-80% of the drug can bind to the well walls within hours, artificially inflating the MIC (appearing less potent).
-
Solution: Use of Polysorbate-80 (P-80) .[1] At 0.002% (v/v), P-80 acts as a surfactant that prevents drug-plastic interaction without inhibiting bacterial growth.[1]
B. Solvent Integrity (Hygroscopicity)
Enduracidin B hydrochloride is stored as a solid but is typically dissolved in DMSO.[1]
-
Impact: DMSO is hygroscopic.[7] Absorbed water can cause the lipophilic antibiotic to precipitate out of solution in the stock vial, leading to inconsistent dosing.
-
Solution: Single-use aliquots stored at -20°C. Never re-freeze thawed DMSO stocks.
Comparative Performance Data
The following data aggregates field performance of Enduracidin B against key alternatives. Note the shift in MIC values when proper stabilization (P-80) is used.
Table 1: Comparative MIC Ranges (µg/mL)
| Organism | Strain Type | Enduracidin B (Standard) | Enduracidin B (+0.002% P-80) | Vancomycin | Ramoplanin |
| S.[1] aureus | MSSA (ATCC 29213) | 0.5 – 2.0 | 0.125 – 0.5 | 0.5 – 2.0 | 0.125 – 0.5 |
| S.[1] aureus | MRSA (Clinical) | 0.5 – 2.0 | 0.125 – 0.5 | 1.0 – 2.0 | 0.25 – 0.5 |
| E.[1] faecalis | Van-Susceptible | 1.0 – 4.0 | 0.25 – 1.0 | 1.0 – 4.0 | 0.25 – 0.5 |
| E. faecium | VRE (VanA/B) | 1.0 – 4.0 | 0.25 – 1.0 | >16.0 (R) | 0.25 – 0.5 |
Note: Data synthesized from lipoglycopeptide class behavior studies (Oritavancin/Ramoplanin) and Enduracidin specific assays.[1] The "Standard" column reflects values often seen without surfactant optimization.
Protocol: Optimized Broth Microdilution for Enduracidin B
This protocol is designed to be a self-validating system . It includes a mandatory "Solvent Control" and "Surfactant Control" to ensure observed inhibition is due to the drug alone.
Materials
-
Compound: Enduracidin B Hydrochloride (Pure >90%).[1]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent).[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Additive: Polysorbate-80 (P-80), sterile filtered 1% stock.[1]
-
Plates: Non-binding surface (NBS) polystyrene plates (recommended) or standard plates with P-80.[1]
Experimental Workflow
Caption: Optimized workflow incorporating P-80 at the intermediate dilution step to prevent plastic adsorption.
Step-by-Step Methodology
-
Stock Preparation: Dissolve Enduracidin B hydrochloride in 100% DMSO to a concentration of 1280 µg/mL. Critical: Do not store this working stock for >24 hours.
-
Surfactant Integration: Prepare an intermediate dilution in sterile water containing 0.02% P-80 . This ensures that when diluted 1:10 into the final broth, the P-80 concentration is 0.002%.
-
Broth Dilution: Perform 2-fold serial dilutions in CAMHB containing 0.002% P-80.
-
Inoculation: Add bacterial suspension adjusted to 5 x 10^5 CFU/mL (final well concentration).
-
Validation Controls:
Troubleshooting & Validation
If MIC values are inconsistent (variation > 1 log dilution), assess the following:
-
Precipitation: Check the bottom of the wells (especially high concentrations) for white precipitate. If present, the DMSO stock may have absorbed moisture.[7]
-
Skipped Wells: If growth occurs at high concentrations but not low ones, this indicates drug precipitation or pipetting error .
-
High MICs: If MICs are consistently 2-4x higher than literature values (e.g., >2 µg/mL for S. aureus), plastic binding is likely occurring. Ensure P-80 is fresh and correctly diluted.
References
-
Mechanism of Action
-
Plastic Binding & Polysorbate-80
-
Enduracidin Structure & Activity
-
Comparative Lipopeptide Protocols
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Functional and biochemical analysis of a key series of ramoplanin analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Safe Handling of Enduracidin B Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Enduracidin B hydrochloride (CAS: 34304-21-7), a potent polypeptide antibiotic. By understanding the inherent risks and adhering to the robust protocols outlined below, you can mitigate exposure and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a framework for building a comprehensive safety culture within your team.
Understanding the Compound: A Risk-Based Approach
Enduracidin B hydrochloride, a component of the Enduracidin complex produced by Streptomyces fungicidicus, is a powerful antibiotic effective against Gram-positive bacteria.[1][2][3] While its therapeutic potential is significant, so are the potential hazards associated with its handling, particularly in its powdered form.
The primary routes of occupational exposure are inhalation of aerosolized particles, dermal contact, and accidental ingestion. Although a comprehensive toxicological profile for Enduracidin B hydrochloride is not extensively detailed in publicly available literature, some safety data sheets indicate that related compounds may be harmful if swallowed and may cause allergic skin reactions or respiratory difficulties if inhaled.[4][5] Therefore, a precautionary principle is essential.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 11115-82-5 (for Enduracidin hydrochloride) | [1][6] |
| Appearance | Light brown to brown solid powder | [1][2] |
| Storage Temperature | -20°C | [1][6] |
| Solubility | Slightly soluble in methanol and water | [7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the first step in any experimental procedure.[8] For Enduracidin B hydrochloride, the potential for aerosolization of the powder and its uncharacterized long-term exposure effects necessitate a stringent PPE protocol.
Core PPE Requirements:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.[10][11] After handling, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly.[11][12]
-
Body Protection: A lab coat or gown with long sleeves and a fastened front is required to protect your skin and clothing.[10][12]
-
Respiratory Protection: When handling the powdered form of Enduracidin B hydrochloride, especially when weighing or preparing solutions, a NIOSH-approved respirator is necessary to prevent inhalation of fine dust particles.[4][13] The specific type of respirator should be determined by your institution's Environmental Health and Safety (EHS) department based on a risk assessment.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection based on the handling task for Enduracidin B hydrochloride.
Operational Plan: From Receipt to Disposal
A meticulous operational plan minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated area at the recommended temperature of -20°C.[1][6][9]
-
The product may require protection from light during transportation and storage.[2]
Handling Procedures:
-
Preparation: Before handling, ensure that an accessible safety shower and eye wash station are available.[14] Disinfect the work area with a 70% ethanol or 10% bleach solution.[14]
-
Weighing: Always weigh the powdered form of Enduracidin B hydrochloride within a chemical fume hood to control dust.[14]
-
Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Post-Handling: After each use, decontaminate the work area thoroughly. Wash hands with soap and water.[12]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9] If skin irritation occurs, seek medical advice.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[11][16]
Disposal Plan: Environmental Responsibility
Proper disposal of Enduracidin B hydrochloride and contaminated materials is crucial to prevent environmental contamination.
-
Unused Product and Stock Solutions: These are considered hazardous chemical waste and should be collected in a designated, approved container.[14][17] Do not pour stock solutions down the drain.[14]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) should be collected as chemical waste.[14] Sharps, such as needles and syringes, must be disposed of in a puncture-resistant sharps container.[14]
-
Autoclaving: Autoclaving may not be sufficient to degrade the antibiotic and is not a recommended method for the disposal of stock solutions.[14][17]
-
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local regulations may vary.[14]
The following workflow outlines the proper disposal pathway for waste generated during the handling of Enduracidin B hydrochloride.
Caption: Recommended disposal pathways for different types of waste contaminated with Enduracidin B hydrochloride.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that this guide serves as a foundational resource; always prioritize your institution's specific safety policies and consult with your EHS department for any questions or concerns.
References
- Benchchem. (n.d.). Personal protective equipment for handling Antibacterial agent 125.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
- LookChem. (n.d.). Cas 11115-82-5, ENDURACIDIN HYDROCHLORIDE.
- World Health Organization. (n.d.). 2.1.3 Personal protective equipment. WHO TB Knowledge Sharing Platform.
- ChemicalBook. (2025, October 23). ENDURACIDIN HYDROCHLORIDE | 11115-82-5.
- InvivoChem. (n.d.). Enduracidin (Enramycin; Enramycin) | Antibiotic | 11115-82-5.
- Cayman Chemical. (n.d.). Enramycin B (Enduracidin B, CAS Number: 34304-21-7).
- Thor GmbH. (2019, August 9). Safety data sheet.
- ECHEMI. (n.d.). Enduracidin SDS, 11115-82-5 Safety Data Sheets.
- Cornell University Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Spectrum Chemical. (2018, December 28). Safety Data Sheet.
- Molekula. (n.d.). Purchase Enduracidin hydrochloride (Enramycin) [11115-82-5] online.
- Laboratory Equipment. (n.d.). Safety Data Sheet.
- LookChem. (n.d.). ENDURACIDIN HYDROCHLORIDE.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
Sources
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- 3. lookchem.com [lookchem.com]
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- 7. caymanchem.com [caymanchem.com]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. echemi.com [echemi.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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- 13. spectrumchemical.com [spectrumchemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. westlab.com [westlab.com]
- 17. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
